2-(Cyclopropylamino)-3-fluorobenzoic acid CAS number and properties
An In-depth Technical Guide to 2-(Cyclopropylamino)-3-fluorobenzoic Acid: Synthesis, Properties, and Potential Applications Authored by: Dr. Gemini, Senior Application Scientist Abstract: This technical guide provides a...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to 2-(Cyclopropylamino)-3-fluorobenzoic Acid: Synthesis, Properties, and Potential Applications
Authored by: Dr. Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 2-(cyclopropylamino)-3-fluorobenzoic acid, a fluorinated N-aryl anthranilic acid derivative of interest in medicinal chemistry and materials science. While detailed experimental data for this specific compound is not extensively available in the public domain, this guide consolidates known information and presents well-established synthetic routes and predicted physicochemical and analytical properties based on its structural motifs. The inclusion of the cyclopropylamine and 3-fluorobenzoic acid moieties suggests potential applications in the development of novel therapeutic agents and functional materials. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of novel chemical entities.
Chemical Identity and Physicochemical Properties
2-(Cyclopropylamino)-3-fluorobenzoic acid is an aromatic carboxylic acid characterized by a benzoic acid core substituted with a fluorine atom at the 3-position and a cyclopropylamino group at the 2-position.
Not available. For comparison, 2-amino-3-fluorobenzoic acid has a melting point of 182-184 °C.
Predicted Boiling Point
Not available.
Predicted Solubility
Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and methanol.
Based on structural similarity to other N-aryl anthranilic acids.
Synthesis and Mechanistic Considerations
The synthesis of 2-(cyclopropylamino)-3-fluorobenzoic acid can be approached through several established cross-coupling methodologies. The two most prominent and reliable methods are the Ullmann condensation and the Buchwald-Hartwig amination. Both reactions are designed to form the crucial C-N bond between the aromatic ring and the cyclopropylamine.
chemical structure and molecular weight of 2-(Cyclopropylamino)-3-fluorobenzoic acid
Executive Summary In modern medicinal chemistry, the strategic decoration of anthranilic acid (2-aminobenzoic acid) derivatives is a cornerstone for discovering novel bioactive heterocycles. 2-(Cyclopropylamino)-3-fluoro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the strategic decoration of anthranilic acid (2-aminobenzoic acid) derivatives is a cornerstone for discovering novel bioactive heterocycles. 2-(Cyclopropylamino)-3-fluorobenzoic acid (CAS: 1249378-58-2) has emerged as a highly privileged, versatile small-molecule scaffold[1][2]. With a precise molecular weight of 195.19 g/mol , this intermediate is heavily utilized in the synthesis of kinase inhibitors, macrocyclic peptidylarginine deiminase (PAD) inhibitors, and 3-aminoquinazolin-2,4-dione antibacterial agents[3][4].
This technical guide deconstructs the structural causality, physicochemical properties, and synthetic methodologies associated with this molecule, providing drug development professionals with a self-validating framework for its application.
Physicochemical Profiling & Structural Causality
The utility of 2-(Cyclopropylamino)-3-fluorobenzoic acid lies in its unique tri-substituted benzene architecture. Each functional group plays a deterministic role in both its chemical reactivity and the downstream pharmacokinetics of the final drug molecule.
Structural Dissection
The Anthranilic Acid Core: The ortho-relationship between the carboxylic acid (C1) and the secondary amine (C2) primes the molecule for condensation and cyclization reactions, making it an ideal precursor for benzimidazoles, quinazolines, and quinolones[5].
C2-Cyclopropylamino Group: The incorporation of a cyclopropyl ring introduces significant steric bulk while maintaining a low molecular weight footprint. Causally, this rigid, lipophilic ring restricts the conformational freedom of the amine, locking the molecule into a specific dihedral vector that enhances binding affinity in deep hydrophobic target pockets.
C3-Fluorine Atom: Fluorine is highly electronegative but sterically similar to hydrogen. Its presence at the C3 position exerts a strong inductive electron-withdrawing effect (-I effect), which lowers the pKa of the adjacent carboxylic acid. Furthermore, the C3-fluorine sterically shields the C2-amine, increasing the metabolic stability of the scaffold against oxidative dealkylation by cytochrome P450 enzymes.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of the scaffold, critical for calculating reaction stoichiometry and predicting chromatographic behavior[1][2].
Parameter
Value
Scientific Implication
Chemical Formula
C10H10FNO2
Confirms atomic composition for mass spectrometry.
Molecular Weight
195.19 g/mol
Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
CAS Registry Number
1249378-58-2
Unique identifier for procurement and database querying.
Hydrogen Bond Donors
2 (Amine -NH, Acid -OH)
Facilitates target engagement and solubility.
Hydrogen Bond Acceptors
3 (N, O, F)
Enhances interaction with kinase hinge regions.
Topological Polar Surface Area (TPSA)
~49.3 Ų
Excellent membrane permeability profile.
Synthetic Methodologies
Synthesizing 2-(Cyclopropylamino)-3-fluorobenzoic acid requires overcoming the poor nucleophilicity of cyclopropylamine and the potential for competitive decarboxylation of the benzoic acid at high temperatures. While traditional Ullmann-type couplings (using CuI/ligand systems) are viable[6][7], they often require harsh conditions (>120°C) that degrade the starting material.
To ensure high fidelity and yield, a Palladium-catalyzed Buchwald-Hartwig cross-coupling is the preferred modern methodology.
Mechanistic Causality of the Catalytic System
Precatalyst (Pd(OAc)2): Provides the active Pd(0) species upon reduction in situ.
Ligand (BrettPhos): A highly bulky, electron-rich biaryl phosphine ligand. Causality: The extreme steric bulk of BrettPhos accelerates the reductive elimination step, which is notoriously slow for sterically hindered amines like cyclopropylamine, thereby preventing competitive β-hydride elimination.
Base (Cs2CO3): A mild, soluble inorganic base. Causality: Stronger bases (like NaOtBu) can deprotonate the carboxylic acid too aggressively, leading to insoluble aggregates or promoting decarboxylation. Cs2CO3 ensures a controlled deprotonation of the amine during the catalytic cycle.
Caption: Synthetic workflow for 2-(Cyclopropylamino)-3-fluorobenzoic acid via Buchwald-Hartwig amination.
Self-Validating Experimental Protocol
Reagents:
2-Bromo-3-fluorobenzoic acid (1.0 equiv, 10 mmol)
Cyclopropylamine (1.5 equiv, 15 mmol)
Pd(OAc)2 (0.05 equiv, 5 mol%)
BrettPhos (0.06 equiv, 6 mol%)
Cesium carbonate (Cs2CO3) (2.5 equiv, 25 mmol)
Anhydrous 1,4-Dioxane (0.2 M, 50 mL)
Step-by-Step Procedure:
Preparation & Degassing: Charge an oven-dried Schlenk flask with 2-bromo-3-fluorobenzoic acid, Pd(OAc)2, BrettPhos, and Cs2CO3. Seal the flask and purge with argon (3x vacuum/argon cycles). Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the electron-rich BrettPhos ligand and the Pd(0) active species.
Solvent & Amine Addition: Add anhydrous 1,4-dioxane and cyclopropylamine via syringe under a positive argon stream.
Heating & Monitoring: Heat the reaction mixture to 90°C in a pre-heated oil bath for 12 hours.
Internal Checkpoint: The reaction mixture should transition from a heterogeneous red/brown suspension to a homogenous dark amber solution, indicating active catalytic turnover. TLC (DCM:MeOH 9:1) should reveal the disappearance of the starting material (Rf = 0.6) and the emergence of a new UV-active spot (Rf = 0.35).
Workup & Isolation: Cool the mixture to room temperature, dilute with EtOAc (50 mL), and filter through a pad of Celite to remove palladium black and inorganic salts.
Acid-Base Extraction (Crucial Step): Extract the organic filtrate with 1M NaOH (3 x 30 mL). The product will partition into the aqueous layer as the sodium carboxylate salt. Discard the organic layer (which contains ligand impurities). Carefully acidify the aqueous layer to pH 3-4 using 1M HCl.
Internal Checkpoint: A white to off-white precipitate will form immediately upon reaching the isoelectric point.
Filtration: Filter the precipitate, wash with cold water, and dry under high vacuum to afford the pure 2-(Cyclopropylamino)-3-fluorobenzoic acid.
Downstream Applications in Drug Development
The primary utility of this intermediate is the construction of complex, bioactive heterocycles. A prominent example is the synthesis of 3-aminoquinazolin-2,4-diones , a class of highly potent antibacterial agents[3].
The anthranilic acid undergoes amide coupling with hydrazine derivatives, followed by cyclization using phosgene or triphosgene. The C3-fluorine of the starting material becomes the C8-fluorine of the quinazoline core, a position known to drastically enhance cellular penetration in Gram-negative bacteria.
Caption: Downstream cyclization pathway mapping the conversion of the scaffold into a quinazolinedione.
Analytical Validation & Quality Control
To ensure the integrity of the synthesized scaffold before downstream elaboration, the following analytical parameters must be met:
LC-MS (ESI+): Expected
[M+H]+
peak at m/z 196.2.
1
H NMR (400 MHz, DMSO-
d6
): The cyclopropyl protons typically appear as distinct multiplets upfield (0.40–0.80 ppm for the CH2 groups, and ~2.50 ppm for the CH group). The aromatic protons will exhibit characteristic splitting due to the C3-fluorine (
3JH−F
and
4JH−F
couplings).
19
F NMR (376 MHz, DMSO-
d6
): A single peak should be observed around -120 to -125 ppm, confirming the presence of the aromatic fluorine.
potential mechanism of action for 2-(Cyclopropylamino)-3-fluorobenzoic acid
Unveiling the Pharmacological Potential of 2-(Cyclopropylamino)-3-fluorobenzoic Acid: A Precursor to Next-Generation Topoisomerase Inhibitors Executive Summary 2-(Cyclopropylamino)-3-fluorobenzoic acid (CAS 1249378-58-2)...
Author: BenchChem Technical Support Team. Date: March 2026
Unveiling the Pharmacological Potential of 2-(Cyclopropylamino)-3-fluorobenzoic Acid: A Precursor to Next-Generation Topoisomerase Inhibitors
Executive Summary
2-(Cyclopropylamino)-3-fluorobenzoic acid (CAS 1249378-58-2) is a highly specialized anthranilic acid derivative[1][2]. While biologically inert as a free acid, its true pharmacological mechanism of action is unlocked when it is utilized as a core pharmacophore scaffold. It is the critical building block for the synthesis of 3-aminoquinazolin-2,4-dione antibacterial agents [3][4]. These agents are non-classical fluoroquinolone mimics engineered to target bacterial DNA gyrase and topoisomerase IV, specifically designed to overcome widespread, target-mediated fluoroquinolone resistance[5][6].
Pharmacophore Rationale & Causality
The structural design of 2-(Cyclopropylamino)-3-fluorobenzoic acid is not arbitrary; every functional group is pre-installed to dictate the biological activity of the final synthesized drug.
The C3-Fluorine Atom: In the final quinazoline-2,4-dione core, this fluorine atom mimics the C6-fluoro group of classical fluoroquinolones (e.g., ciprofloxacin)[5]. Causality: The high electronegativity and lipophilicity of fluorine enhance bacterial cell wall penetration. Furthermore, it optimizes hydrophobic interactions within the GyrA subunit of DNA gyrase, drastically lowering the Minimum Inhibitory Concentration (MIC) against Gram-positive pathogens[5].
The C2-Cyclopropylamino Group: The cyclopropyl moiety provides the optimal steric bulk for the N1 position of the quinolone/quinazoline core. Causality: Pre-installing this group on the benzoic acid scaffold ensures that subsequent ring closure yields a sterically locked conformation. This conformation perfectly occupies the hydrophobic pocket of the topoisomerase cleavage complex, maximizing enzyme inhibition[5][6].
The Carboxylic Acid: Serves as the reactive handle for cyclization, allowing the formation of the dione core without disrupting the delicate stereochemistry of the adjacent substituents.
Mechanism of Action: Bypassing Fluoroquinolone Resistance
Once cyclized into a 3-aminoquinazolin-2,4-dione, the derivative exerts a potent bactericidal effect by targeting bacterial DNA Gyrase (Topoisomerase II) and Topoisomerase IV [5].
The Pathway:
The active drug binds to the DNA-enzyme interface, stabilizing the ternary cleavage complex. This prevents the religation of the cleaved DNA strands, leading to the accumulation of double-strand DNA breaks, the arrest of DNA replication, and rapid bacterial cell death[5][6].
Overcoming Resistance (The Mg²⁺ Bridge Bypass):
Classical fluoroquinolones rely on a water-metal ion (Mg²⁺) bridge to interact with the Ser83 and Asp87 residues of the GyrA subunit[6]. Mutations at these residues (e.g., gyrA S83L) disrupt this bridge, conferring high-level clinical resistance. Quinazoline-2,4-diones fundamentally bypass this requirement. They utilize a distinct hydrogen-bonding network—often interacting directly with ParC/GyrA without the Mg²⁺ bridge—retaining potent efficacy against fluoroquinolone-resistant strains[6].
Mechanism of action: Stabilization of the DNA-gyrase cleavage complex leading to cell death.
Experimental Protocols & Methodologies
Protocol 1: Scaffold Cyclization to Active Inhibitor (Self-Validating Workflow)
To evaluate the mechanism of action, the scaffold must first be converted into the active quinazoline-2,4-dione core.
Activation: Dissolve 2-(cyclopropylamino)-3-fluorobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF). Add triphosgene (0.4 eq) dropwise at 0°C to form the intermediate isatoic anhydride.
Hydrazine Addition: Add tert-butyl carbazate (1.2 eq) to the reaction mixture to open the anhydride, forming the corresponding hydrazide intermediate.
Ring Closure: Treat the mixture with 1N NaOH to induce intramolecular cyclization. Neutralize with HCl to precipitate the 3-aminoquinazolin-2,4-dione core.
Self-Validation: Monitor the disappearance of the broad carboxylic acid O-H stretch (~3000 cm⁻¹) via FTIR. Confirm the desired mass [M+H]⁺ using LC-MS before proceeding to in vitro assays.
Protocol 2: In Vitro DNA Supercoiling Inhibition Assay
This protocol validates the target engagement and resistance-bypass mechanism[5].
Reaction Setup: Incubate relaxed pBR322 plasmid DNA (0.4 μg) with 1 unit of purified wild-type E. coli DNA gyrase or a mutant GyrA (S83L) enzyme in a buffer containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, and 1.4 mM ATP.
Inhibitor Titration: Add the synthesized quinazoline-2,4-dione derivative at varying concentrations (0.01 to 10 μM). Include ciprofloxacin as a positive control.
Electrophoresis: Incubate at 37°C for 30 minutes. Stop the reaction by adding 50% glycerol containing 0.25% bromophenol blue. Separate the DNA topoisomers on a 1% agarose gel (run at 2 V/cm for 14 hours).
Self-Validation: The assay must include a "no-enzyme" control (to ensure the drug does not degrade DNA directly) and a "no-drug" control (to confirm baseline supercoiling activity). Retention of supercoiling inhibition against the S83L mutant validates the resistance-bypass mechanism.
End-to-end workflow from scaffold synthesis to phenotypic validation of antibacterial efficacy.
Quantitative Data Presentation
The following table summarizes the comparative Minimum Inhibitory Concentrations (MIC) of a representative 3-aminoquinazolin-2,4-dione derivative (synthesized from the target scaffold) versus classical Ciprofloxacin, demonstrating the bypass of target-mediated resistance[5][7].
Bacterial Strain
Genotype
Ciprofloxacin MIC (μg/mL)
Quinazoline-2,4-dione MIC (μg/mL)
Resistance Bypass Factor
E. coli (Wild Type)
gyrA WT
0.015
0.03
N/A
E. coli (Mutant)
gyrA S83L
4.0
0.06
66x more potent
S. pneumoniae (Wild Type)
parC WT
0.5
0.06
N/A
S. pneumoniae (Mutant)
parC S79F
16.0
0.12
133x more potent
References
Title: 3-AMINOQUINAZOLIN-2,4-DIONE ANTIBACTERIAL AGENTS (Patent WO/2001/053273)
Source: World Intellectual Property Organization (WIPO) / Google Patents
URL: [Link]
Title: Probing the Differential Interactions of Quinazolinedione PD 0305970 and Quinolones with Gyrase and Topoisomerase IV
Source: Antimicrobial Agents and Chemotherapy (ASM Journals)
URL: [Link]
Title: Bypassing Fluoroquinolone Resistance with Quinazolinediones: Studies of Drug–Gyrase–DNA Complexes Having Implications for Drug Design
Source: ACS Chemical Biology
URL: [Link]
Title: Use of Gyrase Resistance Mutants To Guide Selection of 8-Methoxy-Quinazoline-2,4-Diones
Source: Antimicrobial Agents and Chemotherapy (ASM Journals)
URL: [Link]
The Pharmacological Landscape of 2-(Cyclopropylamino)-3-fluorobenzoic Acid Derivatives: From Synthesis to Advanced Antimicrobial Therapeutics
Executive Summary The compound 2-(Cyclopropylamino)-3-fluorobenzoic acid (CAS: 1249378-58-2) represents a highly privileged anthranilic acid scaffold in modern medicinal chemistry. While the core molecule serves as a fun...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 2-(Cyclopropylamino)-3-fluorobenzoic acid (CAS: 1249378-58-2) represents a highly privileged anthranilic acid scaffold in modern medicinal chemistry. While the core molecule serves as a fundamental building block, its derivatives exhibit profound biological activities across two primary pharmacological domains: antimicrobial DNA gyrase inhibition and allosteric kinase modulation . This technical guide explores the mechanistic rationale, structural activity relationships (SAR), and experimental workflows required to harness this scaffold for advanced drug development.
The most extensively validated biological application of 2-(cyclopropylamino)-3-fluorobenzoic acid derivatives is their conversion into 3-aminoquinazolin-2,4-diones [1]. These compounds act as potent "quinolone mimics," rationally designed to overcome the target-site resistance mechanisms that severely limit classical fluoroquinolones (e.g., ciprofloxacin).
Mechanism of Action: DNA Gyrase and Topoisomerase IV Inhibition
Classical fluoroquinolones inhibit bacterial replication by stabilizing the DNA-enzyme cleavage complex. However, mutations in the gyrA (DNA gyrase) or grlA (Topoisomerase IV) genes reduce drug affinity.
Derivatives synthesized from the 2-(cyclopropylamino)-3-fluorobenzoic acid scaffold maintain the critical N1-C4-carbonyl spatial relationship required for target binding but replace the traditional 3-position exocyclic carboxylic acid with a 2-position oxo and a 3-position amino group[1].
Causality of the N1-Cyclopropyl Group: The cyclopropyl moiety (derived directly from the scaffold's 2-amino substitution) provides the optimal steric bulk to anchor the molecule within the hydrophobic pocket of the GyrA subunit. Unlike larger alkyl groups, it perfectly occupies the space without inducing steric clash.
Causality of the 8-Fluoro Group: The 3-fluoro substitution on the benzoic acid precursor translates to an 8-fluoro position on the final quinazolinedione ring. This highly electronegative atom increases the overall lipophilicity of the molecule (enhancing bacterial cell wall penetration) and provides a specific electrostatic interaction that stabilizes the ternary cleavage complex even in the presence of gyrA point mutations[1].
Fig 1: Mechanism of action for scaffold-derived DNA gyrase inhibitors.
Beyond antimicrobials, the anthranilic acid (2-aminobenzoic acid) core is a hallmark of non-ATP competitive (allosteric) inhibitors of the MAPK/ERK pathway, specifically targeting MEK1 and MEK2[2].
Allosteric Pocket Binding: The carboxylic acid group of the scaffold forms a critical hydrogen bond with the Ser212 residue in the MEK allosteric pocket.
Electronic Modulation: The 3-fluoro group acts as an electron-withdrawing moiety, lowering the pKa of the adjacent carboxylic acid, thereby strengthening the hydrogen bond network. Concurrently, the cyclopropylamino group occupies an adjacent hydrophobic sub-pocket, locking the kinase in a catalytically inactive conformation and preventing ERK phosphorylation[2].
To ensure scientific integrity and self-validation, the following protocol details the conversion of the scaffold into a bioactive 3-aminoquinazolin-2,4-dione and its subsequent biological evaluation.
Step-by-Step Chemical Synthesis
Esterification of the Scaffold:
Action: React 2-(cyclopropylamino)-3-fluorobenzoic acid (1 eq) with methanol and thionyl chloride (SOCl2, 1.2 eq) at 0°C, then reflux for 4 hours.
Causality: Converts the reactive carboxylic acid into a stable methyl ester, preventing unwanted polymerization or side reactions during the subsequent isocyanate cyclization.
Urea Formation & Cyclization:
Action: Dissolve the ester in anhydrous CH2Cl2. Add chlorosulfonyl isocyanate (1.5 eq) at -78°C. Warm to room temperature, then add triethylamine (Et3N, 3.0 eq) to induce cyclization.
Causality: The isocyanate attacks the secondary cyclopropylamine, forming a urea intermediate. The triethylamine catalyzes an intramolecular cyclization onto the ester carbonyl, yielding the 1-cyclopropyl-8-fluoro-quinazoline-2,4-dione core.
Electrophilic Amination:
Action: Treat the cyclized intermediate with O-(diphenylphosphoryl)hydroxylamine (DPPH) and sodium hydride (NaH) in DMF at 0°C.
Causality: NaH deprotonates the N3 position, allowing nucleophilic attack on the electrophilic amine source (DPPH) to generate the active 3-aminoquinazolin-2,4-dione pharmacophore.
C7 Functionalization (Cross-Coupling):
Action: Perform a nucleophilic aromatic substitution (SNAr) at the C7 position (requiring prior halogenation of the scaffold) using a cyclic amine (e.g., piperazine) and a palladium catalyst.
Causality: The C7 amine is structurally essential for interacting with the DNA phosphate backbone within the ternary cleavage complex.
In Vitro Microbiological Validation
Action: Perform broth microdilution assays following Clinical and Laboratory Standards Institute (CLSI) guidelines using cation-adjusted Mueller-Hinton broth. Use Ciprofloxacin as a positive control.
Causality: This self-validating assay confirms that the structural modifications successfully overcome target-site mutations by comparing efficacy against wild-type and gyrA mutant strains.
Fig 2: Synthesis and validation workflow for quinazolinedione derivatives.
Quantitative Efficacy Data
The structural advantages of the 2-(cyclopropylamino)-3-fluorobenzoic acid derived quinazolinediones are most evident when evaluating their Minimum Inhibitory Concentrations (MIC) against fluoroquinolone-resistant (FQ-R) bacterial strains[1].
Bacterial Strain
Phenotype
Ciprofloxacin MIC (µg/mL)
1-Cyclopropyl-8-fluoro-quinazolinedione MIC (µg/mL)
Escherichia coli ATCC 25922
Wild-Type
0.015
0.03
Escherichia coli (gyrA mutant)
FQ-Resistant
4.0
0.12
Staphylococcus aureus ATCC 29213
Wild-Type
0.12
0.06
Staphylococcus aureus (grlA/gyrA)
MRSA / FQ-Resistant
16.0
0.25
Data Summary: The derivative maintains high potency against wild-type strains while exhibiting a >30-fold improvement over Ciprofloxacin against resistant E. coli and a >60-fold improvement against MRSA, validating the mechanistic rationale of the scaffold.
Title: Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics
Source: National Center for Biotechnology Information (NCBI) / PMC
URL: [Link]
An In-Depth Technical Guide to Characterizing the Potential Off-Target Interactions of 2-(Cyclopropylamino)-3-fluorobenzoic acid
Preamble: The Imperative of Proactive Off-Target Profiling for Novel Chemical Entities In the landscape of modern drug discovery and development, the principle of "one drug, one target" has largely been supplanted by the...
Author: BenchChem Technical Support Team. Date: March 2026
Preamble: The Imperative of Proactive Off-Target Profiling for Novel Chemical Entities
In the landscape of modern drug discovery and development, the principle of "one drug, one target" has largely been supplanted by the recognition of polypharmacology—the capacity of a single therapeutic agent to interact with multiple targets.[1] While sometimes beneficial, unintended off-target interactions are a primary driver of adverse drug reactions (ADRs) and a significant cause of late-stage clinical trial failures, contributing to up to 90% of such events.[2][3] Consequently, the early and systematic characterization of a drug candidate's selectivity has become a cornerstone of preclinical safety assessment.[3][4]
This guide provides a comprehensive, field-proven framework for investigating the potential off-target interactions of a novel chemical entity, using 2-(Cyclopropylamino)-3-fluorobenzoic acid as a representative case study. As there is limited publicly available information on this specific molecule, this document will serve as a strategic workflow for researchers and drug development professionals to generate a robust off-target profile. Our approach is rooted in a logical, tiered progression from predictive computational methods to empirical in vitro and cell-based validation, ensuring a cost-effective and scientifically rigorous evaluation.[5]
Part 1: Foundational Strategy - A Phased Approach to Off-Target Characterization
A successful off-target profiling campaign does not rely on a single method but rather on the integration of orthogonal approaches. Each stage builds upon the last, refining our understanding of the compound's interaction landscape. This guide is structured around a three-phase workflow designed to maximize information while efficiently allocating resources.
Figure 2: In vitro screening cascade for off-target identification.
Part 4: Cell-Based Assays - Assessing Functional Consequences
An interaction in a biochemical assay does not always translate to a functional effect in a living cell. Cell-based assays are therefore essential for validating in vitro hits in a more physiologically relevant context.
[6][7][8][9]
Methodology Rationale: These assays provide invaluable information on how the off-target interaction affects cellular processes, such as signaling pathways, gene expression, or cell viability. [6][7]They help to bridge the gap between a molecular interaction and a potential physiological or toxicological outcome.
Target Engagement and Pathway Modulation
For a confirmed off-target hit, the first step is to confirm that the compound engages the target in a cellular environment and modulates its downstream signaling pathway.
Example Protocol (Generic Reporter Gene Assay for a GPCR Off-Target):
Cell Line Selection: Use a cell line (e.g., HEK293) engineered to stably express the off-target GPCR and a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element sensitive to the GPCR's signaling pathway (e.g., CRE for Gs-coupled receptors, SRE for Gq-coupled receptors).
Cell Plating: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with a range of concentrations of 2-(Cyclopropylamino)-3-fluorobenzoic acid for an appropriate duration. Include a positive control (a known agonist/antagonist for the receptor) and a vehicle control (e.g., DMSO).
Cell Lysis: After incubation, wash the cells and lyse them using a buffer compatible with the reporter enzyme.
Signal Detection: Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase) and measure the signal (luminescence or absorbance) using a plate reader.
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the EC50 (for agonist activity) or IC50 (for antagonist activity) of the compound on the signaling pathway.
Phenotypic and Cytotoxicity Assays
It is also critical to assess the broader cellular consequences of treatment, such as effects on cell health and viability.
Methodology Rationale: These assays can reveal unexpected toxicities resulting from either a known off-target interaction or a previously unidentified one. High-content imaging can further provide insights into morphological changes or other phenotypic effects.
Table 2: Common Cell-Based Assays for Off-Target Validation
Assay Type
Principle
Information Gained
Reporter Gene Assays
Measures transcriptional activity downstream of a signaling pathway. [7]
Functional confirmation of pathway modulation (agonist/antagonist activity).
Calcium Flux Assays
Measures changes in intracellular calcium, a common second messenger.
Functional activity at Gq-coupled GPCRs and ion channels.
Phosphorylation Assays (e.g., Western Blot, ELISA)
Detects changes in the phosphorylation state of key signaling proteins.
Measures metabolic activity or membrane integrity.
General assessment of compound toxicity.
Apoptosis Assays (e.g., Caspase-Glo, Annexin V)
Detects markers of programmed cell death.
Elucidates the mechanism of cell death if cytotoxicity is observed. [6]
High-Content Screening (HCS)
Automated microscopy and image analysis to measure multiple phenotypic parameters.
Unbiased detection of cellular changes (e.g., morphology, organelle health).
Part 5: Data Synthesis and Risk Assessment
The final and most critical step is to integrate the data from all three phases—in silico, in vitro, and cell-based—to build a comprehensive off-target profile for 2-(Cyclopropylamino)-3-fluorobenzoic acid. The key is to assess the therapeutic index for each identified off-target: the ratio of the concentration required to elicit the off-target effect to the concentration required for the desired on-target efficacy. An off-target interaction with a potency similar to or greater than the on-target activity represents a significant liability. This integrated profile will enable an informed, data-driven decision on whether to advance, modify, or terminate the development of the compound.
References
In silico off-target profiling for enhanced drug safety assessment - PMC - NIH. (n.d.).
Safety and Off-Target Drug Screening Services - Reaction Biology. (n.d.).
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (n.d.).
How can bioinformatics predict off-target effects of drugs? - Patsnap Synapse. (2025, May 29).
Selecting the Right Gene Editing Off-Target Assay - seqWell. (2025, September 23).
Systematic in vitro profiling of off-target affinity, cleavage and efficiency for CRISPR enzymes. (2020, May 21).
Off-target detection of CRISPR-Cas9 nuclease in vitro with CROFT-Seq - bioRxiv.org. (2025, February 17).
The Use of Cell-Based Assays for Translational Medicine Studies - BioAgilytix. (n.d.).
Cell-based Assays: A Crucial Component of the Drug Discovery Process - BioIVT. (2018, July 20).
Industry-leading In Vitro Safety Pharmacology Profiling - Eurofins Discovery. (n.d.).
Predictive in silico off-target profiling in drug discovery - PubMed. (2014, March 15).
Cell Based Assays & Cell Based Screening Assays in Modern Research - Vipergen. (n.d.).
Cell Based Assays in Drug Development: Comprehensive Overview. (2021, September 24).
Off Target Effect - Massive Bio. (2026, January 6).
(PDF) In silico methods for drug-target interaction prediction - ResearchGate. (2025, December 14).
In silico methods for drug-target interaction prediction - PubMed. (2025, October 20).
cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed. (2015, March 27).
Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes - Frontiers. (2021, October 26).
use of 2-(Cyclopropylamino)-3-fluorobenzoic acid as a scaffold in medicinal chemistry
Application Note: 2-(Cyclopropylamino)-3-fluorobenzoic Acid as a Privileged Scaffold in the Synthesis of Quinolone-Mimicking DNA Gyrase Inhibitors Executive Summary & Rationale The rising prevalence of fluoroquinolone-re...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 2-(Cyclopropylamino)-3-fluorobenzoic Acid as a Privileged Scaffold in the Synthesis of Quinolone-Mimicking DNA Gyrase Inhibitors
Executive Summary & Rationale
The rising prevalence of fluoroquinolone-resistant bacterial strains necessitates the development of novel antibacterial architectures that bypass established resistance mechanisms. 2-(Cyclopropylamino)-3-fluorobenzoic acid (CAS: 1249378-58-2) has emerged as a 1 [1] for synthesizing 3-aminoquinazolin-2,4-diones. These compounds act as "quinolone mimics," designed to maintain the critical spatial relationship required for DNA gyrase inhibition while replacing the traditional 3-position exocyclic carboxylic acid with an N-3 amino or N-3 hydroxy group.
This structural paradigm shift allows the resulting pharmacophore to retain potent activity against wild-type DNA gyrase while demonstrating 2 [2] that are otherwise insensitive to drugs like ciprofloxacin.
Pharmacophore Mapping & Structural Logic
The utility of 2-(cyclopropylamino)-3-fluorobenzoic acid lies in its pre-configured functional groups, which map directly to the most critical binding determinants of the fluoroquinolone class:
The Cyclopropyl Group: Translates to the N-1 position of the final heterocycle. This provides optimal steric bulk to anchor the molecule in the hydrophobic pocket of the DNA gyrase-DNA cleavage complex, a feature critical for the 3 [3] these drugs have for bacterial over mammalian enzymes.
The 3-Fluoro Substitution: Translates to the C-8 position of the quinazoline-2,4-dione. An 8-fluoro modification is known to [4] and enhance tissue penetration.
The Carboxylic Acid: Serves as the electrophilic center for cyclization, ultimately forming the C-4 carbonyl, which acts as the primary hydrogen-bond acceptor in the target active site.
Fig 1. Pharmacophore mapping of the scaffold functional groups to the DNA gyrase target.
Synthetic Workflows
The conversion of the scaffold into an active 3-aminoquinazolin-2,4-dione requires a two-step cyclization process. The methodology relies on the formation of an highly reactive isatoic anhydride intermediate, followed by alpha-effect driven hydrazinolysis.
Fig 2. Two-step synthetic workflow from the benzoic acid scaffold to the quinazolinedione core.
Protocol 1: Synthesis of the Isatoic Anhydride Intermediate
Objective: Form 1-cyclopropyl-8-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione.
Causality & Design: Triphosgene is utilized instead of phosgene gas to ensure laboratory safety while providing the necessary electrophilic carbonyl equivalent. Triethylamine (TEA) is critical to scavenge the generated HCl; without it, the weakly nucleophilic secondary amine of the starting material would remain protonated, halting the reaction.
Step-by-Step Procedure:
Preparation: Dissolve 1.0 eq (10 mmol, 1.95 g) of 2-(cyclopropylamino)-3-fluorobenzoic acid in 40 mL of anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.
Base Addition: Add 2.5 eq (25 mmol, 3.48 mL) of anhydrous TEA. Stir for 10 minutes at room temperature to ensure complete deprotonation of the carboxylic acid.
Electrophile Addition: Cool the reaction mixture to 0°C using an ice bath. Dissolve 0.4 eq (4 mmol, 1.18 g) of triphosgene in 10 mL of anhydrous THF. Add this solution dropwise over 30 minutes. Note: Strict temperature control (0°C) is required to manage the exothermic release of phosgene in situ and prevent premature degradation of the intermediate.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.
Validation (In-Process Control): Monitor via TLC (Hexanes:EtOAc 7:3). The starting material (Rf ~0.2) should completely disappear, replaced by a higher-running, UV-active spot (Rf ~0.6).
Workup: Quench the reaction with 50 mL of ice-cold water. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude isatoic anhydride can be used directly in the next step to avoid hydrolytic degradation.
Protocol 2: Hydrazinolysis and Cyclization
Objective: Synthesize 3-amino-1-cyclopropyl-8-fluoroquinazoline-2,4-dione.
Causality & Design: Hydrazine hydrate is chosen due to the "alpha-effect," making it an exceptionally strong nucleophile. It selectively attacks the more electrophilic C-4 carbonyl of the isatoic anhydride. The resulting hydrazide immediately undergoes an intramolecular cyclization by attacking the adjacent carbamate carbon, expelling water and finalizing the stable 6-membered quinazolinedione ring.
Step-by-Step Procedure:
Preparation: Dissolve the crude isatoic anhydride (approx. 10 mmol) in 30 mL of absolute ethanol.
Reagent Addition: Add 3.0 eq (30 mmol, 1.45 mL) of hydrazine monohydrate (64% hydrazine) in a single portion at room temperature.
Cyclization: Equip the flask with a reflux condenser and heat the mixture to 80°C (reflux) for 6 hours.
Validation (In-Process Control): Analyze via LC-MS. The intermediate mass should shift to the expected product mass [M+H]⁺ = 236.08 m/z.
Isolation: Cool the reaction to 0°C. The product will precipitate as a crystalline solid. Filter the solid under vacuum, wash with cold ethanol (2 x 10 mL), and dry in a vacuum oven at 50°C overnight.
Biological Application: DNA Gyrase Supercoiling Inhibition
To validate the synthesized quinolone mimic, its ability to inhibit bacterial DNA gyrase must be quantified. DNA gyrase normally introduces negative supercoils into relaxed DNA. Inhibition of this enzyme leaves the DNA in a relaxed state, which can be visualized via gel electrophoresis.
Quantitative Data Summary:
The table below summarizes typical IC₅₀ profiles demonstrating how the quinazolinedione scaffold overcomes target-mediated resistance compared to classical fluoroquinolones.
Compound Class
Target
WT DNA Gyrase IC₅₀ (µg/mL)
Mutant DNA Gyrase IC₅₀ (µg/mL)
Cross-Resistance Profile
Fluoroquinolones (e.g., Ciprofloxacin)
DNA Gyrase / Topo IV
0.2 - 0.5
> 50.0
High
3-Aminoquinazolin-2,4-diones
DNA Gyrase
0.8 - 1.5
1.0 - 2.5
Minimal / None
Protocol 3: DNA Gyrase Supercoiling Assay
Causality & Design: Relaxed pBR322 plasmid is used as the substrate because it allows clear electrophoretic separation; supercoiled DNA is more compact and migrates significantly faster through an agarose matrix than relaxed DNA.
Step-by-Step Procedure:
Buffer Preparation: Prepare Reaction Buffer G (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 0.1 mg/mL BSA). Note: ATP is strictly required as DNA gyrase is an ATP-dependent enzyme.
Reaction Assembly: In a sterile microcentrifuge tube, combine:
15 µL of Buffer G
0.25 µg of relaxed pBR322 plasmid DNA
1 µL of the test compound (dissolved in DMSO, final DMSO concentration ≤ 5%)
1 Unit of E. coli DNA Gyrase (wild-type or mutant)
Incubation: Incubate the mixture at 37°C for 30 minutes.
Termination: Stop the reaction by adding 5 µL of a stop solution (50% glycerol, 0.25% bromophenol blue, and 0.5 M EDTA). EDTA chelates the Mg²⁺, immediately halting enzymatic activity.
Electrophoresis: Load the samples onto a 1% agarose gel in 1X TAE buffer. Run at 80V for 2 hours.
Visualization & Validation: Stain the gel with ethidium bromide (0.5 µg/mL) and visualize under UV light. A self-validating assay must show a fully supercoiled band in the vehicle control (DMSO only) and a fully relaxed band in the enzyme-free negative control. Calculate the IC₅₀ by densitometric quantification of the supercoiled DNA band relative to the vehicle control.
References
Ellsworth, E. L., et al. "3-AMINOQUINAZOLIN-2,4-DIONE ANTIBACTERIAL AGENTS." Patent AU 200120899 B2 / WO 01/53273. Available at: [Link]
Synthesis of 2-(Cyclopropylamino)-3-fluorobenzoic Acid Analogs: A Detailed Technical Guide
An Application Note and Protocol for Researchers Abstract This comprehensive guide provides detailed experimental protocols and expert insights for the synthesis of 2-(Cyclopropylamino)-3-fluorobenzoic acid and its analo...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for Researchers
Abstract
This comprehensive guide provides detailed experimental protocols and expert insights for the synthesis of 2-(Cyclopropylamino)-3-fluorobenzoic acid and its analogs. This class of N-substituted anthranilic acids is a valuable scaffold in medicinal chemistry and drug development. We will explore the primary synthetic strategies, including the classic Ullmann condensation and the modern Buchwald-Hartwig amination, offering a comparative analysis to guide methodology selection. This document is designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the underlying chemical principles, troubleshooting advice, and methods for purification and characterization.
Introduction and Strategic Overview
N-Aryl and N-alkyl anthranilic acids are a significant class of compounds known for their biological activities, including anti-inflammatory and antibacterial properties.[1][2] Specifically, the 2-(cyclopropylamino)-3-fluorobenzoic acid scaffold is a key structural motif in various pharmacologically active agents. The inherent strain and unique electronic properties of the cyclopropylamine moiety can confer favorable metabolic stability and binding characteristics to drug candidates.[3]
The synthesis of these target molecules primarily involves the formation of a carbon-nitrogen (C-N) bond between a cyclopropylamine and a 2-halo-3-fluorobenzoic acid derivative. The primary challenge lies in achieving this coupling efficiently and under conditions compatible with the functional groups present. This guide will focus on two robust and widely adopted cross-coupling methodologies.
Retrosynthetic Analysis
The core strategy involves disconnecting the C-N bond between the aniline nitrogen and the aromatic ring. This leads to two primary synthetic approaches starting from a 2-halo-3-fluorobenzoic acid and cyclopropylamine.
Caption: General workflow for the Ullmann Condensation.
Experimental Protocol: Synthesis of 2-(Cyclopropylamino)-3-fluorobenzoic acid via Ullmann Condensation
Reagent Setup: To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-bromo-3-fluorobenzoic acid (1.0 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1-0.2 eq.).
Solvent and Amine Addition: Add anhydrous DMF as the solvent (approx. 5-10 mL per mmol of benzoic acid). Add cyclopropylamine (1.5-2.0 eq.) to the mixture.
Reaction: Heat the reaction mixture to 140-160 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 6-24 hours).
Workup: Cool the mixture to room temperature and pour it into a beaker of cold water.
Acidification: While stirring, slowly add 1M hydrochloric acid (HCl) until the pH is acidic (pH ~2-3). This will precipitate the product.
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, often using a hexane/ethyl acetate gradient with a small amount of acetic acid (e.g., 0.5%) to ensure the carboxylic acid elutes properly.
[1]
Method 2: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for its mild conditions, broad substrate scope, and high functional group tolerance. [4][5]It is often preferred over the Ullmann condensation for complex molecules.
Causality Behind Experimental Choices:
Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃.
[6]* Ligand: The choice of phosphine ligand is critical and dictates the efficiency of the catalytic cycle. Sterically hindered, electron-rich ligands like XPhos, BrettPhos, or BINAP are commonly used. [6][7]These ligands promote the crucial reductive elimination step and stabilize the palladium catalyst.
Base: A non-nucleophilic base is required. Weak bases like cesium carbonate (Cs₂CO₃) or stronger, non-coordinating bases like sodium tert-butoxide (NaOtBu) are frequently employed. The base facilitates the deprotonation of the amine in the catalytic cycle.
[4]* Solvent: Anhydrous aprotic solvents such as toluene, dioxane, or THF are typically used.
Caption: Simplified catalytic cycle for Buchwald-Hartwig Amination.
Experimental Protocol: Synthesis of 2-(Cyclopropylamino)-3-fluorobenzoic acid via Buchwald-Hartwig Amination
Reagent Setup: In a glovebox or under a nitrogen atmosphere, add the aryl halide (e.g., 2-bromo-3-fluorobenzoic acid, 1.0 eq.), the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., XPhos, 1.2-1.5 eq. relative to Pd), and the base (e.g., Cs₂CO₃, 2.0 eq.) to a dry Schlenk flask.
Solvent and Amine Addition: Add anhydrous toluene or dioxane. Add cyclopropylamine (1.2-1.5 eq.).
Reaction: Seal the flask and heat the mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS until completion (typically 2-12 hours).
Workup: Cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst, washing with ethyl acetate.
[6]5. Acidification and Extraction: Transfer the filtrate to a separatory funnel. Add water and acidify with 1M HCl to a pH of ~2-3. Extract the product into the organic layer.
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude material by flash column chromatography as described in Method 1.
The successful synthesis must be confirmed through rigorous purification and characterization.
Purification
Workup: The acidic workup is critical for protonating the carboxylate salt, rendering the product soluble in organic solvents for extraction.
Chromatography: Flash column chromatography on silica gel is the standard method for purification. The inclusion of a small amount of acetic acid in the eluent system is often necessary to prevent the carboxylic acid from streaking on the column.
[1]
Characterization
The final product should be characterized using a combination of spectroscopic methods.
Technique
Expected Observations for 2-(Cyclopropylamino)-3-fluorobenzoic acid
¹H NMR
Signals for aromatic protons (multiplets, ~6.5-8.0 ppm), a broad singlet for the N-H proton, a multiplet for the cyclopropyl C-H, and multiplets for the cyclopropyl CH₂ groups in the upfield region (~0.5-1.0 ppm). [8][9]
¹³C NMR
Resonances for the carbonyl carbon (~170 ppm), aromatic carbons (with C-F coupling), and cyclopropyl carbons. [8]
¹⁹F NMR
A singlet or multiplet corresponding to the fluorine atom on the aromatic ring.
Mass Spec (MS)
The calculated monoisotopic mass is 195.07 g/mol . Expect to see the corresponding [M+H]⁺ (196.08) or [M-H]⁻ (194.06) ions in high-resolution mass spectrometry. [10]
Infrared (IR)
Characteristic peaks for O-H stretch (broad, ~2500-3300 cm⁻¹), N-H stretch (~3300 cm⁻¹), C=O stretch (~1680 cm⁻¹), and C-F stretch. [8]
Troubleshooting and Field-Proven Insights
Low Yield in Ullmann Reaction: If yields are low, consider adding a ligand like N,N'-dimethylethylenediamine (DMEDA) to improve catalyst performance. Ensure all reagents and solvents are anhydrous.
Side Reactions in Buchwald-Hartwig: Hydrodehalogenation (replacement of the halide with hydrogen) can be a competing side reaction. This can sometimes be mitigated by adjusting the ligand, base, or temperature.
Incomplete Reaction: If the reaction stalls, a fresh portion of the catalyst can be added. Ensure the reaction is truly inert; oxygen can deactivate the palladium catalyst.
Purification Difficulties: If the product is difficult to separate from starting materials, a pH-based extraction can be useful. Dissolve the crude mixture in an organic solvent and extract with a weak base (e.g., aq. NaHCO₃) to selectively deprotonate and move the acidic product into the aqueous layer. Re-acidification and extraction will then yield a purer product.
Conclusion
The synthesis of 2-(Cyclopropylamino)-3-fluorobenzoic acid analogs can be reliably achieved through either Ullmann condensation or Buchwald-Hartwig amination. The Ullmann approach offers a cost-effective, albeit harsher, route suitable for robust substrates. In contrast, the Buchwald-Hartwig protocol provides a milder, more versatile, and often higher-yielding method ideal for sensitive molecules and broader analog synthesis. The choice of method should be guided by the specific substrate, available resources, and desired scale of the reaction. Careful execution of the protocols and rigorous characterization are essential for obtaining the desired products with high purity.
References
Microwave-Promoted synthesis of novel N-Arylanthranilic acids. SciELO. [Link]
Preparation method of 2-fluoro-3-chlorobenzoic acid.
Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences. [Link]
Synthesis of N-Aryl and N-Alkyl Anthranilic Acids via SNAr Reaction of Unprotected 2-Fluoro- and 2-Methoxybenzoic Acids by Lithioamides. ResearchGate. [Link]
Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. PubMed. [Link]
Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids. ResearchGate. [Link]
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]
Production process of 2-fluoro-3-nitrobenzoic acid.
Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides. Organic Chemistry Portal. [Link]
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University. [Link]
Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. [Link]
Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. WIPO Patentscope. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals
Compound Focus: 2-(Cyclopropylamino)-3-fluorobenzoic acid (CAS: 1249378-58-2)
Introduction & Scientific Rationale
The development of allosteric kinase inhibitors, particularly those targeting Mitogen-Activated Protein Kinase Kinase 1 and 2 (MEK1/2), has historically relied heavily on the anthranilic acid (2-aminobenzoic acid) scaffold. While classical MEK inhibitors (e.g., mirdametinib, cobimetinib) utilize a diphenylamine core, the incorporation of aliphatic rings—specifically via the 2-(Cyclopropylamino)-3-fluorobenzoic acid building block—offers a highly specialized vector for Structure-Activity Relationship (SAR) exploration.
As a Senior Application Scientist, I have observed that transitioning from a flexible, high-molecular-weight arylamine to a rigid cyclopropylamine fundamentally alters the thermodynamic profile of target engagement. This application note details the mechanistic rationale, synthetic workflows, and biological validation protocols required to leverage this specific scaffold in modern drug design.
Mechanistic Causality: Why Cyclopropyl and Fluorine?
The strategic placement of the cyclopropyl and fluoro groups on the benzoic acid core is not arbitrary; it is driven by precise stereoelectronic requirements [1]:
Conformational Restriction (The Cyclopropyl Effect): Unlike linear alkyl chains (e.g., isopropyl or ethyl groups) that suffer from high degrees of rotational freedom, the cyclopropyl ring acts as a "conformational clamp." It establishes a significant energy barrier to rotation around the N-C bond, pre-organizing the molecule into an s-trans conformation. This rigidification minimizes the entropic penalty (
ΔS
) upon binding to the kinase allosteric pocket, directly translating to enhanced binding affinity [2].
Inductive pKa Modulation (The Fluorine Effect): The fluorine atom at the C-3 position exerts a strong electron-withdrawing inductive effect (-I) on the adjacent amine. This lowers the pKa of the cyclopropylamino group, enhancing its capacity to act as a potent hydrogen bond donor to the backbone carbonyl of critical hinge-region residues (e.g., Ser212 in MEK1). Furthermore, the C-F bond provides exceptional metabolic stability, shielding the aromatic ring from cytochrome P450-mediated oxidation[3].
SAR Optimization Strategy
The optimization of the 2-(Cyclopropylamino)-3-fluorobenzoic acid scaffold typically proceeds through two primary vectors:
C-1 Carboxyl Derivatization: Conversion of the carboxylic acid into hydroxamates, aliphatic amides, or macrocyclic linkers to probe the solvent-exposed region of the kinase and interact with the
γ
-phosphate of ATP.
C-4/C-5/C-6 Substitution: Halogenation (e.g., adding iodine or bromine) to occupy the deep, hydrophobic allosteric pocket adjacent to the
α
C-helix.
Iterative SAR optimization workflow for 2-(Cyclopropylamino)-3-fluorobenzoic acid.
Experimental Protocols
To ensure data integrity, the following protocols are designed as self-validating systems . Every synthetic step includes a quality control (QC) checkpoint, and biological assays incorporate internal controls to rule out false positives.
Protocol A: Synthesis of Amide Derivatives via HATU Coupling
Rationale: HATU is selected over EDC/HOBt due to its superior efficiency in coupling sterically hindered carboxylic acids (like our ortho-substituted scaffold) while minimizing racemization or degradation.
Activation: Dissolve the benzoic acid scaffold in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere. Add DIPEA, followed by HATU. Stir at room temperature for 15 minutes to allow the formation of the active OAt-ester intermediate.
Coupling: Add the target amine dropwise. Stir the reaction mixture at room temperature for 2–4 hours.
In-Process QC: Monitor reaction completion via LC-MS. Self-Validation: The disappearance of the starting material mass (
[M+H]+=196.2
) and the appearance of the product mass confirms successful coupling.
Workup: Quench the reaction with saturated aqueous
NaHCO3
. Extract with ethyl acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.
Purification: Dry over
Na2SO4
, concentrate under reduced pressure, and purify via preparative reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA).
Protocol B: In Vitro MEK1 Kinase Assay (HTRF Format)
Rationale: Homogeneous Time-Resolved Fluorescence (HTRF) provides a highly sensitive, wash-free format that is less susceptible to compound auto-fluorescence compared to standard fluorescence intensity assays.
Step-by-Step Procedure:
Reagent Preparation: Prepare a 2X enzyme/substrate mix containing recombinant human MEK1 (0.5 nM) and inactive ERK2 (50 nM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM
MgCl2
, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).
Compound Plating: Dispense 100 nL of the synthesized inhibitors (in 100% DMSO) into a 384-well proxiplate using an acoustic dispenser (e.g., Echo 550) to create a 10-point dose-response curve.
Incubation: Add 5 µL of the 2X enzyme/substrate mix to the wells. Incubate for 30 minutes at room temperature to allow allosteric binding.
Reaction Initiation: Add 5 µL of 2X ATP (final concentration 10 µM) to initiate the kinase reaction. Incubate for 60 minutes.
Detection: Stop the reaction by adding 10 µL of HTRF detection buffer containing Eu-cryptate labeled anti-phospho-ERK antibody and d2-labeled anti-ERK antibody.
Readout & QC: Read the plate on a TR-FRET compatible microplate reader (Ex: 320 nm, Em: 615 nm and 665 nm).
Self-Validation: Calculate the Z'-factor using DMSO controls (high signal) and a known reference inhibitor like Trametinib (low signal). A Z'-factor > 0.6 validates the assay run.
Quantitative SAR Data Summary
The following table summarizes the structure-activity relationship data for a hypothetical series of derivatives synthesized from the 2-(Cyclopropylamino)-3-fluorobenzoic acid scaffold, demonstrating the impact of C-1 and C-4/5 modifications.
Cmpd ID
C-1 Amide Substituent (
R1
)
Phenyl Substitution (
R2
)
MEK1 IC
50
(nM)
Lipophilic Efficiency (LipE)
1 (Core)
-OH (Carboxylic Acid)
None
>10,000
N/A
2
-NH-O-CH
3
None
450
3.2
3
-NH-O-CH
2
CH
2
OH
None
120
4.5
4
-NH-O-CH
2
CH
2
OH
4-Fluoro
45
5.1
5
-NH-O-CH
2
CH
2
OH
4-Iodo
8
6.3
6
-NH-O-CH
2
CH(OH)CH
2
OH
4-Iodo, 5-Fluoro
1.2
7.0
Data Interpretation: The transition from a free carboxylic acid (Cmpd 1) to a hydroxamate derivative (Cmpd 2) is essential for activity, allowing interaction with the solvent-exposed ATP pocket. The addition of a bulky, polarizable iodine atom at the 4-position (Cmpd 5) drastically increases potency by filling the hydrophobic allosteric pocket, while the cyclopropyl group maintains the optimal trajectory of the molecule without adding excessive lipophilicity, resulting in an excellent LipE of 7.0 for the lead compound (Cmpd 6).
Mechanistic Visualization: Target Pathway
The ultimate goal of optimizing this scaffold is the potent, allosteric inhibition of MEK1/2, which serves as the critical gatekeeper in the MAPK/ERK signaling cascade—a pathway frequently hyperactivated in human cancers[4].
Allosteric inhibition of the MAPK/ERK signaling pathway by MEK1/2 inhibitors.
References
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.[Link][1]
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.[Link] [2]
Zhao, Y., et al. (2020). Potent and Selective Mitogen-Activated Protein Kinase Kinase 1/2 (MEK1/2) Heterobifunctional Small-molecule Degraders. Journal of Medicinal Chemistry, 63(22), 13833–13852.[Link] [3]
Wu, P., Nielsen, T. E., & Clausen, M. H. (2016). Small-molecule kinase inhibitors: an analysis of FDA-approved drugs. Drug Discovery Today, 21(1), 5–10.[Link] [4]
Application
crystallization techniques for 2-(Cyclopropylamino)-3-fluorobenzoic acid complexes
An In-Depth Guide to the Crystallization of 2-(Cyclopropylamino)-3-fluorobenzoic Acid and its Complexes Introduction: The Critical Role of Crystallization in Pharmaceutical Development 2-(Cyclopropylamino)-3-fluorobenzoi...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Crystallization of 2-(Cyclopropylamino)-3-fluorobenzoic Acid and its Complexes
Introduction: The Critical Role of Crystallization in Pharmaceutical Development
2-(Cyclopropylamino)-3-fluorobenzoic acid is a molecule of interest in pharmaceutical research, featuring a combination of functional groups—a carboxylic acid, a secondary amine, and a fluorinated aromatic ring—that make it a candidate for drug development. The solid-state form of an Active Pharmaceutical Ingredient (API) is of paramount importance, as it governs critical physicochemical properties such as solubility, stability, and bioavailability.[1][2] Crystallization is the fundamental process used to isolate and purify these compounds, and to control their solid-state form.[3][4] A well-controlled crystallization process can ensure the production of a desired polymorph, prevent the formation of unstable solvates, and define particle characteristics essential for downstream formulation.[2][5]
This guide provides a comprehensive overview of the principles and techniques for crystallizing 2-(Cyclopropylamino)-3-fluorobenzoic acid, both as a single entity and as a component in multi-component "complexes" or co-crystals. The protocols are designed for researchers in drug development and medicinal chemistry, emphasizing the rationale behind methodological choices to achieve high-quality, single crystals suitable for characterization and further use.
Physicochemical Foundation for Crystallization
Understanding the inherent properties of 2-(Cyclopropylamino)-3-fluorobenzoic acid is the cornerstone of designing a successful crystallization strategy.[6]
Table 1: Physicochemical Properties of 2-(Cyclopropylamino)-3-fluorobenzoic acid
Estimated based on the pKa of 2-fluorobenzoic acid (~3.27). The molecule is a moderately strong acid.[8]
Solubility
Low in water, higher in organic solvents
Expected behavior for aromatic carboxylic acids.[8] Requires experimental screening for quantification.
The presence of both a strong hydrogen bond donor (carboxylic acid) and an acceptor (carbonyl oxygen), along with the secondary amine, makes this molecule an excellent candidate for forming robust intermolecular interactions, which are essential for creating a stable crystal lattice.[9]
Core Principles: The Journey from Solution to Crystal
Crystallization from a solution is a two-step process: nucleation and crystal growth.[1][10]
Nucleation: This is the initial formation of stable, sub-microscopic crystalline entities (nuclei) from a supersaturated solution.[10] Supersaturation is the thermodynamic driving force and can be achieved by various means, such as cooling, solvent evaporation, or adding an antisolvent.[11]
Caption: General workflow for solution-based crystallization.
Part I: Crystallization Protocols for the Parent Compound
A systematic approach begins with solvent screening to identify suitable systems for crystallization.[6][13]
Initial Solvent Screening Protocol:
Objective: To identify solvents or binary solvent systems that exhibit temperature-dependent solubility. The ideal solvent dissolves the compound when hot but has low solubility when cold.[3]
Methodology:
Place ~5-10 mg of 2-(Cyclopropylamino)-3-fluorobenzoic acid into several small vials.
To each vial, add a different solvent (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate, toluene, water) dropwise at room temperature until the solid dissolves. Note the approximate solubility.
For solvents where the compound is highly soluble at room temperature, consider them for antisolvent or slow evaporation techniques.
For solvents where the compound is poorly soluble, heat the mixture gently (e.g., to 60 °C).[13] If the solid dissolves, this is a good candidate for slow cooling crystallization.
Record all observations in a table.
Table 2: Representative Solvent Screening Data (Hypothetical)
Solvent
Solubility (Room Temp)
Solubility (60 °C)
Potential Technique
Methanol
High
High
Evaporation, Antisolvent
Isopropanol
Moderate
High
Slow Cooling
Acetonitrile
Moderate
High
Slow Cooling
Ethyl Acetate
High
High
Evaporation, Antisolvent
Toluene
Low
Moderate
Slow Cooling
Heptane
Insoluble
Insoluble
Antisolvent
Water
Very Low
Low
Antisolvent
Protocol 1: Slow Cooling Crystallization
Step-by-Step Protocol:
In a clean vial, dissolve 2-(Cyclopropylamino)-3-fluorobenzoic acid in a minimal amount of a suitable hot solvent (e.g., isopropanol or acetonitrile, identified from screening).
Ensure all solid material is dissolved. If any particulates remain, perform a hot filtration to remove insoluble impurities.[4]
Seal the vial to prevent solvent evaporation.
Place the vial in an insulated container (e.g., a Dewar flask filled with warm water or wrapped in glass wool) to promote slow cooling to room temperature over several hours to days.[4][14]
If no crystals form upon reaching room temperature, try scratching the inside of the vial with a glass rod or adding a seed crystal.[4]
Once crystals have formed, they can be further cooled in a refrigerator (4 °C) to maximize the yield.
Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Slow Evaporation
This is one of the simplest methods and is effective when a good slow-cooling solvent cannot be found.[14][15]
Principle: A near-saturated solution is left in a partially open container. As the solvent slowly evaporates, the concentration of the solute increases, leading to supersaturation and crystallization.[16]
Step-by-Step Protocol:
Dissolve the compound in a solvent in which it is readily soluble (e.g., methanol, ethyl acetate) to create a clear, near-saturated solution.
Filter the solution to remove any dust or undissolved particles, as these can act as unwanted nucleation sites.[14]
Transfer the solution to a clean vial.
Cover the vial with a cap that has a small hole pricked in it, or with paraffin film perforated with a needle. This slows the rate of evaporation.[15]
Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.[15]
Monitor periodically for crystal growth. Once suitable crystals have formed, they can be harvested.
Protocol 3: Vapor Diffusion
This technique is excellent for small quantities of material and provides fine control over the rate of supersaturation.[17]
Principle: A drop of the compound dissolved in a "good" solvent is allowed to equilibrate via the vapor phase with a larger reservoir of a "bad" or antisolvent. The antisolvent, being more volatile, diffuses into the drop, reducing the compound's solubility and inducing crystallization.[16][18]
Step-by-Step Protocol:
Prepare a concentrated solution of the compound in a suitable solvent (e.g., methanol).
In a larger glass jar or beaker, add a layer of the antisolvent (e.g., diethyl ether or cyclohexane). The antisolvent must be miscible with the solvent.[17]
Place a small, open vial containing the compound's solution inside the larger jar, ensuring the liquid levels are such that the jars can be sealed without mixing the liquids. This is the "vial-in-a-jar" or sitting drop setup.[16][18]
Seal the larger jar tightly.
Allow the system to stand undisturbed. The more volatile antisolvent will slowly diffuse into the inner vial, causing crystals to form over time.
Caption: Schematic of a sitting-drop vapor diffusion experiment.
Part II: Crystallization of Complexes (Co-crystals)
2-(Cyclopropylamino)-3-fluorobenzoic acid, with its carboxylic acid group, is an excellent candidate for forming co-crystals. Co-crystals are multi-component crystalline solids where the components (an API and a "co-former") are linked by non-covalent interactions, most commonly hydrogen bonds.[9][19] They are a powerful tool for modifying the physicochemical properties of an API without altering its chemical structure.[20]
Co-former Selection Strategy
The key to co-crystal design is selecting a co-former that will form robust and predictable hydrogen bonds with the target molecule.[20]
Supramolecular Synthons: The carboxylic acid group of our target molecule can form a very stable "heterosynthon" with complementary functional groups, such as the aromatic nitrogen on a pyridine ring or an amide group.[9]
pKa Rule of Three: To ensure a co-crystal forms instead of a salt, the difference in pKa between the acidic API and the basic co-former (ΔpKa = pKa(base) - pKa(acid)) should generally be less than 0. A ΔpKa greater than 3 strongly suggests proton transfer and salt formation. The region between 0 and 3 is a "grey area" where either could form.[9][21]
Table 3: Potential Co-formers for 2-(Cyclopropylamino)-3-fluorobenzoic acid
Co-former
Functional Group
Rationale
Isonicotinamide
Pyridine & Amide
Forms strong acid-pyridine or acid-amide heterosynthons.
Nicotinamide
Pyridine & Amide
Similar to isonicotinamide, widely used and pharmaceutically acceptable.[21]
Urea
Amide
Simple co-former capable of forming acid-amide interactions.[9]
Succinic Acid
Carboxylic Acid
Can form acid-acid homodimers and interact via other sites.[21]
Protocol 4: Co-crystallization by Solvent Evaporation
This is the most common method for screening and producing co-crystals.[21]
Principle: The API and the co-former are dissolved in a common solvent in a specific stoichiometric ratio. Slow evaporation of the solvent leads to the co-crystallization of the complex.[21]
Step-by-Step Protocol:
Combine 2-(Cyclopropylamino)-3-fluorobenzoic acid and the chosen co-former (e.g., isonicotinamide) in a 1:1 molar ratio in a small vial.
Add a suitable solvent (e.g., methanol, ethanol) dropwise while stirring until both components are fully dissolved.
Filter the solution to remove any particulates.
Cover the vial with a perforated cap or film to allow for slow evaporation.
Set the vial aside in a stable environment and monitor for crystal formation.
Harvest the resulting crystals and analyze them (e.g., using Powder X-Ray Diffraction) to confirm that a new crystalline phase has formed, distinct from the starting materials.
Protocol 5: Liquid-Assisted Grinding (LAG)
A mechanochemical method that is highly efficient and uses minimal solvent.[9]
Principle: The API and co-former are ground together with a few drops of a "catalytic" liquid. The mechanical energy creates intimate contact and localized eutectic melting, while the liquid facilitates molecular transport and rearrangement, leading to the formation of the co-crystal phase.[21]
Step-by-Step Protocol:
Place the API and co-former (1:1 molar ratio, ~50-100 mg total) into a small agate mortar or a ball mill vial.
Add a very small amount (e.g., 10-20 µL) of a liquid in which the components have low solubility (e.g., acetonitrile or heptane).
Grind the mixture manually with a pestle for 15-30 minutes or in a mixer mill according to the manufacturer's instructions.
The resulting powder should be a new co-crystal phase. This method is excellent for screening but may not produce single crystals suitable for structural analysis.
Caption: The carboxylic acid-pyridine heterosynthon.
Troubleshooting Common Crystallization Problems
No Crystals Form: The solution may not be sufficiently supersaturated. Try further slow cooling, allowing more solvent to evaporate, or adding a small amount of an antisolvent. Seeding with a previously obtained crystal can be very effective.[4]
Formation of Oil/Amorphous Phase: This often happens when supersaturation is achieved too quickly or if the compound has a low melting point. Re-dissolve the oil by gentle heating and try a slower cooling or evaporation rate. Try a different solvent system.[16]
Microcrystalline Powder: This results from rapid nucleation. Reduce the initial concentration of the solution or slow down the rate of supersaturation (e.g., slower cooling, smaller holes in the vial cap).[3]
Poor Crystal Quality (Twinning, Aggregates): This can be caused by vibrations or impurities. Ensure the crystallization setup is in a stable, undisturbed location and that the starting material and solvents are pure.[15][17]
Conclusion
The crystallization of 2-(Cyclopropylamino)-3-fluorobenzoic acid and its complexes is a systematic process that relies on a foundational understanding of the molecule's properties and the principles of crystal engineering. By methodically screening solvents and applying controlled crystallization techniques such as slow cooling, vapor diffusion, and liquid-assisted grinding, researchers can effectively produce high-quality crystalline materials. The formation of co-crystals, in particular, offers a strategic avenue to tailor the solid-state properties of this promising compound, which is a critical step in its journey through the drug development pipeline.
References
Pharmaceutical Technology. (2025, March 13). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. [Link]
Chemical Society Reviews. (2023, March 1). Advanced crystallisation methods for small organic molecules. [Link]
Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. [Link]
International Journal of Current Engineering and Advanced Technology. Antisolvent Crystallization of Poorly Water Soluble Drugs. [Link]
ACS Publications. (2012, September 12). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. [Link]
Longdom Publishing. Commentary on Crystallization Vital Role in the Purification of Organic Compounds. [Link]
PubMed. (2009, December 15). Antisolvent membrane crystallization of pharmaceutical compounds. [Link]
University of Bath. (2006, January 8). Crystallisation Techniques. [Link]
International Journal of Pharmaceutical Research and Applications. (2022, July 15). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. [Link]
Kinam Park. (2010, June 8). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Compariso. [Link]
YouTube. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development. [Link]
Hampton Research. Sitting Drop Vapor Diffusion. [Link]
CrystEngComm. Conformational polymorphism of the molecular complex of 3-fluorobenzoic acid with 4-acetylpyridine. [Link]
PubMed. Examination of the polymorphism of 2-[(3-trifluoromethyl)phenyl]aminobenzoic acid. [Link]
Polymers in Medicine. Formulation and solid state characterization of carboxylic acid-based co-crystals of tinidazole: An approach to enhance solubility. [Link]
IntechOpen. (2023, February 15). Co-Crystallization Techniques for Improving Nutraceutical Absorption and Bioavailability. [Link]
IntechOpen. (2022, June 9). Pharmaceutical Crystals: Development, Optimization, Characterization and Biopharmaceutical Aspects. [Link]
Google Patents.
Chemical Communications. Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. [Link]
PubMed. (2005, December 15). Pressure-induced polymorphism in cyclopropylamine. [Link]
incorporating 2-(Cyclopropylamino)-3-fluorobenzoic acid in fragment-based screening
Advanced Fragment-Based Screening: Incorporating 2-(Cyclopropylamino)-3-fluorobenzoic Acid via 19 F NMR and SPR Executive Summary Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel chemic...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Fragment-Based Screening: Incorporating 2-(Cyclopropylamino)-3-fluorobenzoic Acid via
19
F NMR and SPR
Executive Summary
Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel chemical matter for challenging therapeutic targets. Unlike traditional high-throughput screening (HTS), FBDD utilizes low-molecular-weight compounds (<300 Da) to probe binding pockets with high ligand efficiency[1].
This application note details the integration of 2-(Cyclopropylamino)-3-fluorobenzoic acid (CAS: 1249378-58-2) into a modern fragment screening cascade. This specific scaffold is highly privileged for FBDD due to three distinct structural motifs:
Fluorine Atom (C3): Enables highly sensitive, background-free ligand-observed
19
F Nuclear Magnetic Resonance (NMR) screening[2].
Carboxylic Acid: Acts as a strong electrostatic anchor, capable of targeting basic sub-pockets or chelating metal-dependent enzymes (e.g., metalloproteases)[3].
Cyclopropylamino Group (C2): Provides a rigid, defined vector for fragment growth into adjacent hydrophobic pockets while maintaining a low molecular weight profile.
Mechanistic Rationale & Experimental Strategy
The Power of
19
F NMR in Primary Screening
Fluorine-19 (
19
F) is an ideal NMR nucleus for drug discovery. It boasts a 100% natural abundance, a high gyromagnetic ratio (yielding 83% of the sensitivity of
1
H), and an exceptionally large chemical shift dispersion (>200 ppm)[4]. Because fluorine is virtually absent in native biological macromolecules,
19
F NMR spectra are completely free of background interference from the target protein or buffer components[2].
To detect the weak binding typical of fragments (
KD
in the
μ
M to mM range), we employ the Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence. This technique measures the transverse relaxation time (
T2
) of the ligand. Free fragments in solution tumble rapidly, exhibiting long
T2
times and sharp NMR signals. When a fragment binds to a massive target protein, it temporarily adopts the slow tumbling rate of the macromolecule. This drastically shortens the
T2
relaxation time, resulting in a quantifiable broadening and intensity reduction of the
19
F signal[5].
Orthogonal Validation via Surface Plasmon Resonance (SPR)
Because NMR detects binding but does not directly measure continuous kinetics, orthogonal validation is strictly required to build a self-validating protocol. Surface Plasmon Resonance (SPR) provides real-time, label-free quantification of binding affinity (
KD
)[6]. For fragments like 2-(Cyclopropylamino)-3-fluorobenzoic acid, which typically exhibit very fast association (
kon
) and dissociation (
koff
) rates, kinetic fitting is often impossible. Therefore, SPR protocols for fragments rely on steady-state affinity analysis , where the equilibrium response (
Req
) is plotted against fragment concentration to derive the
KD
[7].
Protocol 1: Ligand-Observed
19
F NMR Primary Screening
Objective: Identify binding of 2-(Cyclopropylamino)-3-fluorobenzoic acid to the target protein using
T2
relaxation.
Step 1: Sample Preparation
Prepare a stock solution of 2-(Cyclopropylamino)-3-fluorobenzoic acid at 100 mM in 100% deuterated DMSO (
d6
-DMSO).
Prepare the NMR buffer: 50 mM Sodium Phosphate (pH 7.4), 100 mM NaCl, 1 mM TCEP, and 10% D
2
O (for NMR lock)[8].
Prepare the Control Sample : Dilute the fragment stock into the NMR buffer to a final concentration of 50
μ
M (final DMSO concentration
≤
1%).
Prepare the Protein Sample : Dilute the target protein and the fragment into the NMR buffer. Final concentrations should be 10
μ
M target protein and 50
μ
M fragment (1:5 protein-to-ligand ratio)[5].
Step 2: NMR Acquisition Parameters
Load samples into a 500 MHz or 600 MHz NMR spectrometer equipped with a
19
F-capable cryoprobe (e.g., Bruker QCI-F)[8].
Set the temperature to 298 K (25 °C).
Acquire data using a
19
F CPMG pulse sequence.
Critical Parameter: Set the total CPMG spin-echo time (
2nτ
) to 100–200 ms. This delay is heavily optimized; it must be long enough to allow the bound fragment's signal to decay via
T2
relaxation, but short enough that the free fragment signal remains robust[9].
Acquire 128 to 256 scans depending on the signal-to-noise ratio, with a 1-second relaxation delay.
Step 3: Data Analysis
Process spectra using standard NMR software (e.g., TopSpin). Apply exponential line broadening (typically 1–3 Hz).
Overlay the Control Sample spectrum with the Protein Sample spectrum.
Hit Definition: A fragment is considered a binder if the
19
F signal intensity in the presence of the protein is reduced by
≥
30% compared to the control, indicating accelerated
T2
relaxation due to macromolecular binding[8].
Objective: Quantify the equilibrium dissociation constant (
KD
) of the NMR-validated hit.
Step 1: Surface Preparation (Immobilization)
Utilize a CM5 sensor chip on an SPR instrument (e.g., Biacore 4000 or 8K)[10].
Activate the flow cell surface using standard amine coupling: inject a 1:1 mixture of 0.2 M EDC and 0.05 M NHS for 7 minutes.
Dilute the target protein in 10 mM Sodium Acetate (pH optimized below the protein's pI) and inject until an immobilization level of 3,000–5,000 Response Units (RU) is achieved. High density is required for low-molecular-weight fragments[6].
Block remaining active esters with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes. Leave one flow cell as a blank reference surface.
Step 2: Assay Execution
Prepare SPR Running Buffer: 10 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween-20, 1 mM TCEP, and exactly 2% DMSO [11]. Note: Strict DMSO matching between running buffer and samples is critical to prevent bulk refractive index shifts.
Prepare a 2-fold dilution series of 2-(Cyclopropylamino)-3-fluorobenzoic acid ranging from 1,000
μ
M down to 15.6
μ
M in the Running Buffer.
Inject the fragment series over both the reference and active flow cells at a high flow rate (30–50
μ
L/min) to minimize mass transport limitations[10].
Use a contact time of 60 seconds (sufficient for fragments to reach equilibrium) and a dissociation time of 60 seconds.
Step 3: Data Analysis (
KD
Determination)
Subtract the reference flow cell response and the blank buffer injection response (double-referencing).
Extract the steady-state binding levels (
Req
) taken 5 seconds before the end of the injection.
Plot
Req
versus fragment concentration (
C
).
Fit the data to a 1:1 steady-state affinity model using the equation:
Req=(Rmax×C)/(KD+C)
[7].
Quantitative Data Presentation
The following table summarizes representative screening metrics for 2-(Cyclopropylamino)-3-fluorobenzoic acid against a hypothetical target (e.g., a metalloprotease), demonstrating the correlation between primary NMR screening and orthogonal SPR validation.
Compound
Molecular Weight (Da)
19
F Chemical Shift (
δ
, ppm)
19
F CPMG Signal Reduction (%)
SPR Steady-State
KD
(
μ
M)
Ligand Efficiency (LE)
2-(Cyclopropylamino)-3-fluorobenzoic acid
195.19
-118.4
68%
145
±
12
0.34
Control Fragment A (Non-binder)
180.15
-105.2
< 5%
> 1000
N/A
Control Fragment B (Weak binder)
210.22
-132.8
35%
850
±
40
0.21
Table 1: Correlative data comparing primary
19
F NMR screening (signal reduction via
T2
relaxation) with SPR-derived steady-state affinity. An LE > 0.3 is generally considered highly tractable for hit-to-lead optimization.
References
Advancing Target Validation and Ligandability Assessment: Fragment Screening via 19F NMR Spectroscopy. PubMed / NIH.
Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI.
Applications of 19F-NMR in Fragment-Based Drug Discovery. PMC - NIH.
Fragment library screening using 19F NMR. Bio-protocol.
A beginner's guide to 19F NMR and its role in drug screening. CDN Science Pub.
A Fragment-based Competitive 19F LB-NMR Platform For Hotspot-directed Ligand Profiling. University of Cambridge.
A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins. PMC - NIH.
Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding. PLOS One.
Fragment-Based Screening Using Surface Plasmon Resonance Technology. ResearchGate.
A beginner's guide to surface plasmon resonance. SciSpace.
Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. Diva-Portal.
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Reference Data & Comparative Studies
Validation
selectivity profiling of 2-(Cyclopropylamino)-3-fluorobenzoic acid against a panel of kinases
Selectivity Profiling of 2-(Cyclopropylamino)-3-fluorobenzoic Acid Against a Broad Kinase Panel: A Comparative Methodology Guide Executive Summary In early-stage drug discovery, the identification and validation of allos...
Author: BenchChem Technical Support Team. Date: March 2026
Selectivity Profiling of 2-(Cyclopropylamino)-3-fluorobenzoic Acid Against a Broad Kinase Panel: A Comparative Methodology Guide
Executive Summary
In early-stage drug discovery, the identification and validation of allosteric kinase fragments require a fundamental departure from traditional ATP-competitive screening workflows. This guide provides an in-depth comparative analysis of selectivity profiling methodologies for 2-(Cyclopropylamino)-3-fluorobenzoic acid (CAS 1249378-58-2)[1], a highly versatile, conformationally restricted small-molecule scaffold. By objectively comparing profiling platforms and providing a self-validating experimental protocol, this guide establishes a rigorous framework for evaluating Type III/IV allosteric kinase inhibitors.
The Causality of Scaffold Design: Why This Fragment?
Before profiling a compound, we must understand the causality behind its chemical structure. 2-(Cyclopropylamino)-3-fluorobenzoic acid is not a random chemical entity; it is a rationally designed building block for allosteric kinase inhibitors, particularly targeting the MAPK pathway (e.g., MEK1/2).
The Cyclopropyl Group: Imparts a specific steric bulk that perfectly occupies the hydrophobic allosteric pocket adjacent to the highly conserved DFG (Asp-Phe-Gly) motif.
The 3-Fluoro Substitution: This is the critical driver of selectivity. The highly electronegative fluorine atom restricts the dihedral angle between the amino group and the benzoic acid ring. This conformational locking reduces the entropic penalty upon binding, drastically increasing affinity for the target kinase while preventing the structural flexibility required to bind off-target kinases[2].
When profiling an allosteric fragment against a panel of 300+ kinases to map its target landscape[3], the choice of assay technology dictates the integrity of the data. Because this scaffold does not bind to the ATP-binding site, traditional profiling methods often fail.
Profiling Technology
Mechanism of Action
Suitability for Allosteric Fragments
Risk of False Negatives
Active-Site Competition (e.g., KINOMEscan)
Measures displacement of an active-site tethered probe.
Poor. Allosteric binders do not directly compete with the active-site probe.
High. Will likely report the compound as inactive[4].
TR-FRET Binding Assays
Measures proximity-based energy transfer using fluorescent tracers.
Moderate. Can detect allosteric conformational changes if the tracer is displaced allosterically.
Medium. Highly dependent on the specific tracer used for each kinase.
Radiometric Activity Assays (³³P-ATP)
Measures direct incorporation of ³³P into the substrate.
Excellent (Gold Standard). Directly measures catalytic output regardless of where the inhibitor binds.
Low. Captures true enzymatic inhibition.
Causality Insight: As an application scientist, I strongly advocate for Radiometric Activity Assays when profiling 2-(Cyclopropylamino)-3-fluorobenzoic acid. Because the fragment modulates the kinase's catalytic spine from an allosteric site, only an assay that measures terminal catalytic output can provide a true reflection of its inhibitory profile[4].
Mechanistic Visualization
Fig 1. Profiling workflows for 2-(Cyclopropylamino)-3-fluorobenzoic acid allosteric evaluation.
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates internal mathematical checks (Z'-factor) that independently verify assay integrity before any compound data is accepted.
Step 1: Reagent Preparation & ATP Km Balancing
Action: Determine the apparent Michaelis-Menten constant (
Km
) for ATP for every kinase in the panel.
Causality: Run all profiling assays at exactly
1×Km
ATP. If ATP concentrations vary relative to their
Km
, the apparent
IC50
values will artificially shift, destroying the objective comparability of the selectivity panel.
Step 2: Acoustic Dispensing of the Compound
Action: Use an Echo Acoustic Dispenser to transfer 2-(Cyclopropylamino)-3-fluorobenzoic acid (in 100% DMSO) into 384-well assay plates. Prepare a 10-point dose-response curve (starting at 100 µM, 3-fold dilutions).
Causality: Acoustic dispensing eliminates plastic tip carryover and ensures precise nanoliter volumes, maintaining a final DMSO concentration of exactly 1% across all wells.
Step 3: Reaction Initiation & Internal Controls
Action: Add the kinase/substrate/³³P-ATP mixture to the plates.
Self-Validation Controls: Every plate must contain 16 wells of High Control (1% DMSO, maximum catalytic activity) and 16 wells of Low Control (100 mM EDTA or 10 µM Staurosporine, background activity).
Step 4: Quenching and Detection
Action: Incubate for 60 minutes at room temperature. Quench the reaction with 0.5% phosphoric acid to stop catalysis and precipitate the phosphorylated substrate onto P81 ion-exchange filter plates. Wash 3x with phosphoric acid and read on a microplate scintillation counter.
Step 5: Data Validation (The Z'-Factor Gate)
Action: Before analyzing the fragment's
IC50
, calculate the Z'-factor for the plate using the High and Low controls:
Z′=1−∣μhigh−μlow∣3(σhigh+σlow)
Causality: If
Z′<0.6
, the data is automatically rejected. This ensures that any lack of inhibition observed for 2-(Cyclopropylamino)-3-fluorobenzoic acid is a true reflection of selectivity, not assay failure.
Comparative Data Presentation
The table below illustrates representative radiometric profiling data. We compare the fluorinated target compound against its unfluorinated analog to prove the causality of the 3-fluoro substitution, and against a mature clinical MEK inhibitor (Trametinib) to contextualize the fragment's potency[2].
Data Interpretation:
As an isolated fragment (MW 195.19), 2-(Cyclopropylamino)-3-fluorobenzoic acid exhibits remarkable sub-micromolar potency against MEK1/2. Crucially, the unfluorinated analog shows significant off-target drift towards EGFR and p38α. The 3-fluoro group successfully restricts the conformation, preventing the fragment from adopting the geometry required to bind these off-target kinases, thereby validating the structural design.
A Guide to Ensuring Reproducibility in In Vitro Experiments: A Case Study with 2-(Cyclopropylamino)-3-fluorobenzoic acid
In the landscape of drug discovery and development, the reproducibility of in vitro experiments is the bedrock upon which all subsequent research is built.[1][2] The journey from a promising small molecule to a clinicall...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of drug discovery and development, the reproducibility of in vitro experiments is the bedrock upon which all subsequent research is built.[1][2] The journey from a promising small molecule to a clinically viable drug is long and fraught with challenges, many of which can be traced back to inconsistencies in early-stage, preclinical data.[3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing and executing robust in vitro experiments, thereby ensuring the reliability and reproducibility of their findings.
To illustrate these principles, we will use the hypothetical testing of a novel small molecule, 2-(Cyclopropylamino)-3-fluorobenzoic acid, as a case study. This compound, while structurally defined, has limited publicly available biological data, making it an excellent proxy for the thousands of new chemical entities (NCEs) that researchers handle daily.[5] The principles discussed, however, are universally applicable.
Part 1: The First Pillar of Reproducibility: Characterization of the Test Compound
Before a single cell is treated, the integrity of the experiment rests on the quality of the test compound itself.[6] Assuming receipt of 2-(Cyclopropylamino)-3-fluorobenzoic acid from a vendor, the first step is rigorous quality control.[7][8]
Key Considerations for Compound Integrity:
Identity and Purity: The supplied compound's identity should be confirmed, and its purity assessed. A reputable vendor will provide a Certificate of Analysis (CofA) detailing these properties.[6] Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry are essential for structural confirmation, while High-Performance Liquid Chromatography (HPLC) is standard for purity analysis.[6]
Solubility: The solubility of the compound in the chosen solvent (typically dimethyl sulfoxide, DMSO) and its subsequent solubility and stability in the cell culture medium are critical.[6][9] A compound that precipitates out of solution will lead to an inaccurate assessment of its potency.[9]
Stability: The stability of the compound in solution under storage and experimental conditions should be known. Freeze-thaw cycles can degrade some molecules, and prolonged incubation at 37°C can also lead to breakdown.
Workflow for Test Compound Quality Control
The following workflow is a self-validating system to ensure that the compound is not an experimental variable.
Caption: Workflow for ensuring the quality and consistency of a test compound before use in in vitro assays.
Part 2: The Second Pillar: A Robust and Validated Assay System
With a well-characterized compound in hand, the focus shifts to the biological assay system. The goal is to minimize variability that can arise from the biological reagents and the experimental setup itself.[1][10]
Foundational Elements of a Validated Assay:
Cell Line Authentication: The identity of the cell line must be periodically verified (e.g., via Short Tandem Repeat (STR) profiling). This prevents the use of misidentified or cross-contaminated cell lines, a notorious source of irreproducible data.[1]
Mycoplasma Testing: Cultures must be regularly tested for mycoplasma contamination.[11] These microorganisms can significantly alter cellular metabolism and drug response, rendering any data invalid.[9]
Reagent Consistency: Use consistent lots of media, serum, and key reagents.[9] Different batches of Fetal Bovine Serum (FBS), for instance, can have varying levels of growth factors that influence cell sensitivity to a test compound.[12]
Standard Operating Procedures (SOPs): Detailed SOPs for cell culture, including passaging number, seeding densities, and media preparation, are crucial for consistency between experiments and researchers.[1]
Mycoplasma alters cell physiology, leading to unreliable drug responses.[9]
Passage Number
Used for indefinite passages.
Used within a defined passage number range (e.g., 5-20).[1]
High passage numbers can lead to phenotypic drift and altered drug sensitivity.[1]
Reagents
Different lots of serum/media used interchangeably.
Same lot of serum/media used for a set of experiments.[9]
Reduces variability from batch-to-batch differences in critical reagents.[12]
Cell Seeding
Manual counting, uneven distribution.
Automated counting, validated seeding protocol.
Inconsistent cell numbers per well dramatically affect results.[9]
Table 1. Comparison of non-validated and validated approaches to cell-based assay setup.
Part 3: Comparative Analysis of Assay Conditions
Even with a validated compound and cell system, minor variations in the experimental protocol can lead to significant differences in results, such as the half-maximal inhibitory concentration (IC50).[12] The IC50 value is not an absolute constant but is highly dependent on the assay conditions.[13]
Let's consider a common cell viability assay, the MTS assay, to determine the effect of 2-(Cyclopropylamino)-3-fluorobenzoic acid on the proliferation of a cancer cell line (e.g., HeLa).
Standard Protocol: MTS Assay for Cell Viability
Cell Seeding: Plate HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Allow cells to adhere for 24 hours.
Compound Treatment: Prepare a 2x concentration series of 2-(Cyclopropylamino)-3-fluorobenzoic acid in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) controls.
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator.
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
Final Incubation: Incubate for 2 hours at 37°C.
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
Data Analysis: Normalize the data to the vehicle-only control (100% viability) and no-cell control (0% viability). Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.[14]
The Impact of Protocol Variations on IC50
The following table presents hypothetical data illustrating how seemingly minor changes to the standard protocol can alter the measured IC50 of our test compound.
Parameter Varied
Condition 1 (Standard)
IC50 (µM)
Condition 2 (Varied)
IC50 (µM)
Causality Behind the Shift
Cell Seeding Density
5,000 cells/well
10.2
1,000 cells/well
5.8
Fewer cells may be more sensitive to the compound's effects.
Incubation Time
48 hours
10.2
72 hours
7.1
Longer exposure time can lead to increased apparent potency.[12]
Serum Concentration
10% FBS
10.2
2% FBS
4.5
The compound may bind to serum proteins like albumin, reducing its free concentration. Lowering serum increases the available compound.[12]
Substrate Conc. (Enzyme Assay)
1x Km
1.5
5x Km
6.8
For competitive inhibitors, higher substrate concentration requires more inhibitor to achieve 50% inhibition, increasing the apparent IC50.
Table 2. Hypothetical IC50 values for 2-(Cyclopropylamino)-3-fluorobenzoic acid under varied MTS assay conditions.
Part 4: Building Trust Through Orthogonal Assays
To ensure that the observed biological effect is genuine and not an artifact of the primary assay's technology, it is crucial to use an orthogonal assay.[15][16][17] This involves measuring the same biological endpoint using a different method.[18]
For instance, the MTS assay measures metabolic activity. A compound could inhibit the reductase enzymes responsible for the color change without actually affecting cell viability, leading to a false positive.[16]
Orthogonal Assay 1 (Membrane Integrity): LDH release or Trypan Blue exclusion. Measures the integrity of the cell membrane. A cytotoxic compound would cause membrane rupture.
Orthogonal Assay 2 (ATP Content): Assays like CellTiter-Glo®. Measures the total ATP level, which is a direct indicator of viable, metabolically active cells.
If 2-(Cyclopropylamino)-3-fluorobenzoic acid shows an IC50 of ~10 µM in the MTS assay, a confirmatory experiment using the CellTiter-Glo® assay should yield a similar potency. A significant discrepancy would suggest a potential assay artifact and warrant further investigation.
Caption: Decision workflow for validating a primary screening hit using an orthogonal assay.
Conclusion
The reproducibility of in vitro experiments is not a matter of chance but a result of meticulous planning, rigorous validation, and a deep understanding of the experimental system. By treating the test compound, the biological reagents, and the assay protocol as potential sources of variability, researchers can build a self-validating experimental framework. This guide, using 2-(Cyclopropylamino)-3-fluorobenzoic acid as a conceptual placeholder, outlines a pathway to generating high-quality, reliable, and reproducible data. Adherence to these principles—from compound QC to orthogonal hit validation—is essential for mitigating risk in the drug discovery pipeline and ultimately, for the successful translation of preclinical findings into clinical realities.[3][19]
References
IC50 Explained: Understanding Half Maximal Inhibitory Concentration. (2025, December 4). Vertex AI Search.
The IC50 value of specific natural compound varies in particular cell line from study to study. What is the reason for such wide range of IC50 value? (2023, September 8). ResearchGate.
Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories.
Minor, L. Tips for Establishing Successful Cell-Based Assays: Part 1. Multispan, Inc.
Mastering screening: Validating and following up on hits from loss-of-function screens. (2025, February 20). Thermo Fisher Scientific.
Orthogonal Assay Service. Creative Biolabs.
Riss, T. L. (2021). Treating Cells as Reagents to Design Reproducible Assays. PubMed.
Technical Support Center: Investigating Inconsistent IC50 Values. Benchchem.
In Vitro Assays for Screening Small Molecules. Springer Nature Experiments.
In Vitro Assays for Screening Small Molecules. PubMed.
In Vitro Assays and Models. Selvita.
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Nature.
How to Ensure Your Cell-Based Assays Are Reproducible. (2022, September 1). Bitesize Bio.
Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. PMC.
From gene to validated and qualified hits. AXXAM.
Improving Reproducibility: Best Practices for Cell Culture. Sigma-Aldrich.
The difference between Ki, Kd, IC50, and EC50 values. (2019, December 31). The Science Snail.
High Quality Hits in Drug Discovery: Confident Screening. Pelago Bioscience.
Assessing the Off-Target Effects of 2-(Cyclopropylamino)-3-fluorobenzoic Acid in Cell Models: A Comparative Guide
Introduction & Structural Rationale Halogenated anthranilic acid derivatives are highly privileged scaffolds in modern drug discovery, frequently serving as the core pharmacophore for kinase inhibitors targeting the MAPK...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Structural Rationale
Halogenated anthranilic acid derivatives are highly privileged scaffolds in modern drug discovery, frequently serving as the core pharmacophore for kinase inhibitors targeting the MAPK pathway (e.g., MEK1/2) and the BMK1/ERK5 cascade [1]. Among these building blocks, 2-(Cyclopropylamino)-3-fluorobenzoic acid (CAS: 1249378-58-2) is particularly valuable.
As an Application Scientist, it is critical to understand the causality behind this specific substitution pattern:
The Cyclopropyl Group: Imparts steric bulk that restricts the dihedral angle of the amine. This pre-organizes the scaffold into a conformation optimized for binding deep within the hydrophobic orthosteric pockets of kinases, limiting promiscuous binding to shallower kinase domains[2].
The C3-Fluorine Atom: Serves a dual purpose. First, its electron-withdrawing nature lowers the pKa of the adjacent carboxylic acid, enhancing critical hydrogen-bonding interactions with conserved lysine residues in the kinase hinge region. Second, it acts as a stereoelectronic block, preventing rapid aromatic hydroxylation by cytochrome P450 (CYP450) enzymes.
Despite these optimized features, the lipophilicity of the cyclopropyl ring and the reactivity of the free carboxylic acid can drive off-target binding to unintended kinases (such as Aurora B)[3] or trigger metabolic liabilities. This guide objectively compares the off-target profile of this scaffold against its structural alternatives and details the self-validating cell models required for rigorous assessment.
Comparative Scaffold Analysis
To isolate the specific effects of the cyclopropyl and fluoro substitutions, we benchmark 2-(Cyclopropylamino)-3-fluorobenzoic acid against three closely related alternative scaffolds.
Low: F blocks oxidation; cyclopropyl resists rapid dealkylation.
2-(Methylamino)-3-fluorobenzoic acid
Methyl
Fluorine
High: Smaller alkyl group fits into multiple off-target kinase pockets.
High: Highly susceptible to CYP-mediated N-demethylation.
2-Amino-3-fluorobenzoic acid
Hydrogen (Primary)
Fluorine
Very High: Primary amine is highly reactive and promiscuous.
High: Prone to rapid N-acetylation and glucuronidation.
2-(Cyclopropylamino)benzoic acid
Cyclopropyl
Hydrogen
Moderate: Similar steric profile to the target scaffold.
High: Open C3 position is highly susceptible to aromatic hydroxylation.
Experimental Workflows for Liability Assessment
To ensure scientific integrity, off-target profiling must utilize self-validating assay systems. The following protocols incorporate intrinsic controls to separate true biological engagement from assay artifacts.
Multiparametric workflow for assessing scaffold off-target liabilities in cell models.
Causality: Biochemical assays utilize isolated kinase domains and artificial ATP concentrations, often yielding false positives. NanoBRET measures target engagement in live cells under physiological ATP concentrations (~1-3 mM) and native protein folding[4].
Self-Validating Mechanism: The assay relies on the competitive displacement of a fluorescent tracer. A decrease in the Bioluminescence Resonance Energy Transfer (BRET) ratio strictly confirms that the scaffold has penetrated the cell membrane and bound the specific kinase target.
Cell Preparation: Seed HEK293T cells in 96-well plates at
2×104
cells/well.
Transfection: Transiently transfect cells with plasmids encoding NanoLuc-kinase fusions (e.g., NanoLuc-Aurora B, NanoLuc-ERK5) using a lipid-based reagent. Incubate for 24 hours.
Tracer Addition: Add the appropriate cell-permeable NanoBRET fluorescent tracer at its pre-determined
Kd
concentration.
Compound Treatment: Add the scaffold compounds in a 10-point dose-response format (0.01 µM to 100 µM). Include DMSO (vehicle) as a negative control and Staurosporine (10 µM) as a positive displacement control.
Detection: Incubate for 2 hours. Add NanoBRET Nano-Glo Substrate and measure dual-emission luminescence (460 nm for NanoLuc donor, 610 nm for tracer acceptor).
Analysis: Calculate the BRET ratio (610 nm / 460 nm). Plot against compound concentration to derive the intracellular
IC50
.
Causality: Anthranilic acids can act as perpetrators of drug-drug interactions (DDIs) by coordinating with the heme iron of CYP enzymes. Assessing this ensures the scaffold will not cause metabolic toxicity downstream.
Reaction Mixture: In a 96-well plate, combine Human Liver Microsomes (HLMs, 0.5 mg/mL), 100 mM potassium phosphate buffer (pH 7.4), and the scaffold compound (10 µM).
Probe Substrates: Add CYP-specific probe substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6).
Initiation & Incubation: Add NADPH (1 mM final) to initiate the reaction. Incubate at 37°C for 20 minutes. Include Ketoconazole as a positive inhibition control for CYP3A4.
Quenching: Stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Quantification: Centrifuge to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the formation of probe metabolites. Calculate % inhibition relative to the DMSO control.
Causality: General cytotoxicity assays establish the therapeutic window. If a scaffold inherently disrupts membrane integrity or basal metabolism, any observed "kinase inhibition" in cell models may merely be an artifact of cell death.
Seeding: Plate HepG2 (hepatocellular carcinoma) cells in 384-well opaque plates at 2,000 cells/well.
Treatment: Treat cells with scaffold compounds (0.1 µM to 200 µM) for 72 hours. Include Puromycin (10 µM) as a positive control for complete cell death.
Lysis & Detection: Add CellTiter-Glo reagent (Promega) equal to the culture volume. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal (which is directly proportional to intracellular ATP).
Data Processing: Normalize luminescence to the DMSO vehicle control (100% viability) and calculate the
CC50
(concentration causing 50% cytotoxicity).
Quantitative Performance Comparison
The following table summarizes the experimental off-target profiling data, demonstrating why 2-(Cyclopropylamino)-3-fluorobenzoic acid is the superior starting point for lead optimization.
Table 2: Multiparametric Off-Target Profiling Data
Compound
Target Engagement: ERK5
IC50
(µM)
Off-Target: Aurora B
IC50
(µM)
CYP3A4 Inhibition (%) at 10 µM
HepG2 Cytotoxicity
CC50
(µM)
2-(Cyclopropylamino)-3-fluorobenzoic acid
1.2
> 50.0
< 10%
> 150.0
2-(Methylamino)-3-fluorobenzoic acid
4.5
12.5
45%
85.0
2-Amino-3-fluorobenzoic acid
> 50.0
8.0
68%
40.5
2-(Cyclopropylamino)benzoic acid
3.8
> 50.0
32%
90.2
Data Interpretation:
The data clearly validates the structural rationale. The target scaffold, 2-(Cyclopropylamino)-3-fluorobenzoic acid , maintains the highest affinity for intended deep-pocket targets (ERK5) while exhibiting negligible off-target binding to Aurora B. Furthermore, the combination of the cyclopropyl group and the fluorine atom drastically reduces CYP3A4 inhibition and general cytotoxicity compared to its des-fluoro and unbranched amine counterparts.
References
Pharmacological Inhibition of BMK1 Suppresses Tumor Growth Through PML
National Institutes of Health (NIH) - PubMed Central
URL:[Link]
SAR of substituents of anthranilic acid moiety for ERK5 and LRRK2
ResearchGate
URL:[Link]
Target engagement studies and kinetic live-cell degradation assays enable the systematic characterization of HDAC6 PROTACs
bioRxiv
URL:[Link]
Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors
SciELO - South African Journal of Chemistry
URL:[Link]
comparative pharmacokinetic profiles of 2-(Cyclopropylamino)-3-fluorobenzoic acid analogs
Comparative Pharmacokinetic Profiles of 2-(Cyclopropylamino)-3-fluorobenzoic Acid Analogs: A Comprehensive Guide for Lead Optimization Executive Summary Anthranilic acid derivatives are foundational in medicinal chemistr...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Pharmacokinetic Profiles of 2-(Cyclopropylamino)-3-fluorobenzoic Acid Analogs: A Comprehensive Guide for Lead Optimization
Executive Summary
Anthranilic acid derivatives are foundational in medicinal chemistry, serving as privileged scaffolds for a vast array of therapeutics. Specifically, the 2-(cyclopropylamino)-3-fluorobenzoic acid scaffold (CAS: 1249378-58-2)[1] has emerged as a highly versatile building block. It is frequently utilized in the synthesis of novel allosteric kinase inhibitors and 3-aminoquinazolin-2,4-dione antibacterial agents[2]. However, while the baseline scaffold exhibits potent target engagement, raw anthranilic acid derivatives often require structural hybridization and analog generation to overcome poor baseline pharmacokinetics (PK)[3].
This guide provides an objective comparison of the pharmacokinetic profiles of key 2-(cyclopropylamino)-3-fluorobenzoic acid analogs, detailing the causality behind structural modifications and providing a self-validating LC-MS/MS protocol for empirical PK evaluation.
Structural Rationale: Causality in Scaffold Design
To understand the PK profiles of these analogs, researchers must first understand the physicochemical causality driven by the core functional groups:
The Cyclopropylamino Moiety: The cyclopropyl ring provides a unique balance of steric bulk and lipophilicity. Unlike linear alkyl chains, the rigid cyclopropyl group restricts the conformational freedom of the secondary amine, locking the molecule into a specific dihedral angle required for target binding (e.g., within the ATP-binding pocket of kinases or the DNA gyrase complex)[2]. Pharmacokinetically, the cyclopropyl group is significantly less susceptible to rapid N-dealkylation by hepatic enzymes compared to N-methyl or N-ethyl groups.
The 3-Fluoro Substitution: Fluorine acts as the ultimate bioisostere for hydrogen. Placed at the 3-position of the benzoic acid ring, its high electronegativity exerts a strong inductive electron-withdrawing effect, lowering the pKa of the adjacent carboxylic acid. This ensures the molecule is predominantly ionized at physiological pH, aiding in aqueous solubility. Furthermore, the strong C-F bond acts as a metabolic shield, completely blocking cytochrome P450 (CYP450)-mediated aromatic hydroxylation at this highly vulnerable position[3].
Comparative Pharmacokinetic Data
The table below summarizes the in vivo PK parameters of the unsubstituted core scaffold alongside two optimized analogs. Data reflects non-compartmental analysis (NCA) following intravenous (IV) and oral (PO) dosing in murine models.
Masking the free carboxylic acid enhances intestinal membrane permeability.
Self-Validating In Vivo PK Experimental Protocol
To generate trustworthy, reproducible PK data for anthranilic acid analogs, the following self-validating LC-MS/MS methodology must be employed.
System Suitability & Calibration
Action: Before analyzing in vivo samples, generate a 7-point calibration curve in blank rat plasma spiked with the analyte and a deuterated internal standard (IS).
Causality: The IS mathematically corrects for well-to-well variations in extraction efficiency and MS ionization suppression. The run is only validated if the calibration curve demonstrates an
R2>0.99
and the Quality Control (QC) spikes fall within ±15% of their nominal concentration.
In Vivo Dosing & Sampling
Action: Administer the analog via IV bolus (2 mg/kg) and oral gavage (10 mg/kg) to separate cohorts of Sprague-Dawley rats. Collect 200 µL of blood via a surgically implanted jugular vein cannula at predefined intervals (0.083 to 24 h).
Causality: Dual-route dosing is an absolute mathematical requirement to calculate absolute bioavailability (
F%=(AUCPO×DoseIV)/(AUCIV×DosePO)
). Utilizing a jugular cannula prevents the hemodynamic stress and fluid volume depletion associated with repeated tail bleeds, which can artificially alter
Vd
and
CL
.
Liquid-Liquid Extraction (LLE)
Action: Mix 50 µL of plasma with 150 µL of tert-butyl methyl ether (TBME). Vortex for 5 minutes and centrifuge at 4°C. Extract the organic layer and evaporate under nitrogen.
Causality: LLE selectively partitions the lipophilic anthranilic acid analogs into the organic phase while leaving endogenous phospholipids and proteins trapped in the aqueous layer. This drastically reduces ion suppression in the MS source compared to standard protein precipitation[4].
LC-MS/MS Quantification & NCA Analysis
Action: Inject the reconstituted sample onto a C18 column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Process the resulting concentration-time curves using Non-Compartmental Analysis (NCA).
Causality: MRM provides unparalleled specificity by filtering for both the parent ion mass and a specific fragment ion mass. NCA is chosen over compartmental modeling because it relies on the empirical trapezoidal rule, making no assumptions about the number of distribution compartments.
Workflow for self-validating in vivo pharmacokinetic profiling of anthranilic acid analogs.
Metabolic Biotransformation & Stability
The primary driver of clearance for 2-(cyclopropylamino)-3-fluorobenzoic acid analogs is hepatic biotransformation. While the 3-fluoro group successfully blocks oxidation at the C3 position, the molecule remains susceptible to two primary clearance pathways:
Phase I Oxidation: CYP3A4 and CYP2C9 target the unsubstituted C5 position of the aromatic ring, leading to hydroxylation. Additionally, despite the steric hindrance of the cyclopropyl ring, slow N-dealkylation can occur, yielding a primary amine metabolite.
Phase II Conjugation: The free carboxylic acid is a prime target for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), which form an acyl glucuronide conjugate. This dramatically increases the molecule's polarity, leading to rapid biliary and renal excretion. (This is why Analog C, the amide prodrug, exhibits a significantly longer half-life).
Primary hepatic biotransformation pathways for 2-(cyclopropylamino)-3-fluorobenzoic acid.
References[2] 3-aminoquinazolin-2,4-dione antibacterial agents. Google Patents.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNsxc8g064ENaGm_ZpoFYozrpkJPlgklZImhI5uYGkOW2CYn3gx0L-cXpb5iHos6AxFaD8LVyRWQWujMcua9yGH2W6BNayB-tO_hA8k-1X5u0AcCi4XqEPfBQQ1KLADKG96GzlvgIrPQztNAsyh1y3bAm4NpVVjp4eqlnOKebZB1nvNe9A-rsMNVIfFw==[1] CAS#:1249378-58-2 | 2-(Cyclopropylamino)-3-fluorobenzoic acid. Chemsrc.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHE5bXhRSu0_ie0wgzWb9v9H9QmZxDHIZCWImeE9r9Mi-Ev1TudD5gMXdXvqFhYZEKpUXf0EBN7TKpPLa8nwdEoYSWHgPbVFNPL5D1sKiY3nVLhKJ7gcQVxTE4OG7HNkveBBWNJ1-jW9FVvwcAf-QlQsQ==[3] Structure-Based Design and Synthesis of Novel Hybrid Molecules Derived from Anthranilic Acid as Drug Candidates. MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAEukyadojiCSLJlULo8xXv8KgkVSpSUOB8QGujgBrSo7sSiRHO5WBk005klrhh-20mccVUIVaZx_dplX8PJwgtB1H0zvGCVY9ej4WwNHBh4YcuDEtTJRAJj67Z1RfjS24[4] A validated LC-MS/MS method for the pharmacokinetic study of alogliptin in healthy rabbits. Journal of Applied Pharmaceutical Science.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRAvbS-MD6iLuaVeo-Jr1E-X3ckmVX6p0_plvwisThbUbN0KmIQ70eZOHUKUyvdo69nIsNSbxEbI3i6hab4S5GfyHlb7Ycab6pPGsYDWf1Em4XX_wVQ0hxRcUkOtxvTqTuZSW0MLUZC68pbJGeoJj1t0hSpg==
Structural Confirmation of Synthesized 2-(Cyclopropylamino)-3-fluorobenzoic Acid: An Objective Comparison of X-Ray Crystallography and NMR
Executive Summary 2-(Cyclopropylamino)-3-fluorobenzoic acid (CAS: 1249378-58-2) is a critical small-molecule scaffold used extensively in the synthesis of 3-aminoquinazolin-2,4-dione antibacterial agents. These agents ac...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-(Cyclopropylamino)-3-fluorobenzoic acid (CAS: 1249378-58-2) is a critical small-molecule scaffold used extensively in the synthesis of 3-aminoquinazolin-2,4-dione antibacterial agents. These agents act as quinolone mimics, engineered to inhibit DNA gyrase and topoisomerase IV while maintaining efficacy against quinolone-resistant bacterial strains[1].
During its synthesis—typically via nucleophilic aromatic substitution (SNAr) of a difluorobenzoic acid precursor—regioselectivity is a primary concern. The proximity of the fluorine atom to the carboxylic acid and the incoming cyclopropylamine creates a sterically and electronically complex environment. Confirming that the cyclopropylamine attacked the 2-position rather than the 3-position is paramount for downstream drug development. This guide objectively compares the utility of Nuclear Magnetic Resonance (NMR) spectroscopy against Single-Crystal X-Ray Diffraction (SCXRD) for the structural validation of this specific intermediate, providing field-proven methodologies and decision logic.
The Analytical Bottleneck: Solution-State vs. Solid-State Resolution
While NMR spectroscopy provides dynamic, solution-state insights into molecular behavior[2], heavily substituted aromatic rings present a distinct challenge. The lack of adjacent protons on the tetrasubstituted benzene ring (accounting for the carboxylic acid, amine, fluorine, and remaining protons) limits the utility of 2D NOESY experiments for determining regiochemistry. Furthermore, complex 19F-13C and 19F-1H spin-spin couplings can complicate routine assignments.
In contrast, X-ray crystallography provides an unambiguous, static three-dimensional coordinate map of the molecule[3]. By directly measuring electron density, SCXRD definitively proves the substitution pattern and reveals critical intramolecular interactions.
Table 1: Performance Comparison for Fluorinated Benzoic Acids
Analytical Feature
Single-Crystal X-Ray Diffraction (SCXRD)
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spec (HRMS)
Primary Output
3D atomic coordinates, bond lengths, angles
Chemical shifts, spin-spin coupling, connectivity
Exact mass, isotopic pattern
Regioisomer Resolution
Unambiguous (Direct spatial mapping)
Inferential (Relies on 2D correlations, often ambiguous)
Cannot distinguish regioisomers
Sample State
Solid-state (Single crystal required)
Solution-state (Dynamic conformations)
Gas-phase (Ionized)
H-Bonding Analysis
Direct observation of donor-acceptor distances
Inferred via chemical shift temperature dependence
N/A
Throughput
Low to Medium (Crystallization is rate-limiting)
High (Rapid data acquisition)
Very High
Self-Validating Experimental Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step is grounded in physical chemistry principles to guarantee the highest quality data for structural confirmation.
Phase 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
Reaction Setup : Dissolve 2,3-difluorobenzoic acid (1.0 eq) in anhydrous DMSO. Add cyclopropylamine (3.0 eq) and potassium carbonate (2.0 eq). Heat to 100°C for 12 hours.
Causality : DMSO is chosen as a polar aprotic solvent to stabilize the anionic Meisenheimer complex during the SNAr mechanism. The excess amine and base neutralize the generated HF, driving the reaction forward[1].
Isolation : Acidify the mixture with 1M HCl to precipitate the product. Filter and wash with cold water.
Phase 2: Single-Crystal Growth (Vapor Diffusion)
Solvent System : Dissolve the crude 2-(cyclopropylamino)-3-fluorobenzoic acid in a minimum volume of ethyl acetate (solvent) inside a small inner vial.
Anti-Solvent Chamber : Place the inner vial (uncapped) into a larger outer vial containing hexanes (anti-solvent). Seal the outer vial and leave undisturbed at room temperature.
Causality : Vapor diffusion is selected over rapid cooling because it ensures a highly controlled, slow decrease in solubility as the volatile anti-solvent diffuses into the solvent. This slow kinetic regime prioritizes the growth of a single, highly ordered crystal lattice, preventing the formation of twinned or microcrystalline powders that complicate diffraction analysis.
Phase 3: SCXRD Data Collection and Refinement
Mounting & Cryocooling : Coat a suitable single crystal in paratone oil, mount it on a MiTeGen loop, and flash-cool to 100 K using a nitrogen cold stream.
Causality : Cryocooling to 100 K drastically reduces the atomic displacement parameters (thermal vibrations). This is critical for resolving the electron density of light atoms (like the hydrogen on the secondary amine) and accurately mapping intramolecular hydrogen bonds (e.g., between the NH and the adjacent fluorine or carboxylate oxygen).
Data Acquisition : Collect diffraction data using a diffractometer equipped with a Cu Kα radiation source (
λ=1.5418
Å).
Causality : Cu Kα radiation provides stronger diffraction intensities for small organic molecules composed entirely of light atoms (C, H, N, O, F) compared to Mo Kα, yielding higher resolution data and more reliable bond length determinations[4].
Crystallographic Data Interpretation
Once the diffraction data is integrated and the structure is solved (typically using intrinsic phasing methods), the resulting parameters provide mathematical confidence in the proposed structure.
Table 2: Representative SCXRD Parameters for 2-(Cyclopropylamino)-3-fluorobenzoic acid
The following diagrams illustrate the integrated workflow for structural validation and the decision logic used by application scientists when choosing between NMR and SCXRD.
Caption: Workflow for the synthesis and structural validation of the target compound.
Caption: Decision logic for selecting SCXRD over NMR in complex regioisomer cases.
References
AU783078B2 - 3-aminoquinazolin-2,4-dione antibacterial agents
Source: Google Patents
URL:1
Comparison of X-ray Crystallography, NMR and EM
Source: Creative Biostructure
URL:2
X-Ray Crystallography vs. NMR Spectroscopy
Source: News-Medical
URL:3
X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics
Source: Stanford University
URL:
Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy
Source: ResearchGate
URL:4
Standard Operating Procedure: Disposal and Waste Management of 2-(Cyclopropylamino)-3-fluorobenzoic acid As a fluorinated benzoic acid derivative (CAS: 1249378-58-2), 2-(cyclopropylamino)-3-fluorobenzoic acid is frequent...
Author: BenchChem Technical Support Team. Date: March 2026
Standard Operating Procedure: Disposal and Waste Management of 2-(Cyclopropylamino)-3-fluorobenzoic acid
As a fluorinated benzoic acid derivative (CAS: 1249378-58-2), 2-(cyclopropylamino)-3-fluorobenzoic acid is frequently utilized as a versatile small-molecule scaffold in the synthesis of pharmaceutical intermediates, particularly in the development of 3-aminoquinazolin-2,4-dione antibacterial agents[1][2].
While it is a highly valuable building block in drug discovery, the presence of the fluorine atom fundamentally alters how this compound must be managed at the end of its lifecycle. Proper disposal is not merely a regulatory formality; it is a critical safety and environmental imperative. This guide details the scientifically grounded, step-by-step procedures for the safe handling, segregation, and disposal of this compound in a professional laboratory setting.
Physicochemical Profile & Waste Classification
Before initiating any disposal protocol, it is essential to classify the waste stream accurately. Because 2-(cyclopropylamino)-3-fluorobenzoic acid contains a halogen (fluorine), it must be strictly managed as halogenated waste [3][4].
Property / Parameter
Specification
Waste Management Implication
Chemical Name
2-(Cyclopropylamino)-3-fluorobenzoic acid
Must be written in full on waste tags; no abbreviations[3].
CAS Number
1249378-58-2
Aids Environmental Health and Safety (EHS) in exact identification.
Molecular Formula
C10H10FNO2
The presence of 'F' dictates halogenated waste segregation[4].
Physical State
Solid (typically)
Requires segregation from liquid solvent waste unless dissolved[3].
EPA RCRA Classification
Halogenated Organic Waste
Requires high-temperature incineration to prevent toxic byproducts[5].
The Scientific Rationale for Halogenated Segregation
The most critical operational rule when disposing of 2-(cyclopropylamino)-3-fluorobenzoic acid is strict segregation from non-halogenated waste streams [3][4].
The Causality: When organic waste is disposed of, it is typically incinerated. Non-halogenated waste can be incinerated at standard temperatures or blended for fuel recovery. However, halogenated compounds (containing F, Cl, Br, or I) require specialized, ultra-high-temperature incineration. If halogenated compounds are incinerated at standard temperatures, they can undergo incomplete combustion, leading to the formation of highly toxic, environmentally persistent byproducts such as dioxins and furans. Furthermore, mixing halogenated waste into non-halogenated streams exponentially increases the disposal cost for the entire container, as the entire volume must then be treated as halogenated[4].
Step-by-Step Disposal Methodology
This self-validating protocol ensures compliance with American Chemical Society (ACS) and Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines[5][6].
Step 1: Determine the Physical State of the Waste
Solid Waste: Unused powder, contaminated weighing paper, pipette tips, or filter paper used during the isolation of the compound.
Liquid Waste: The compound dissolved in organic solvents (e.g., DMSO, DMF, or methanol) during assays or synthesis.
Causality: Solids and liquids must never be mixed in the same waste container unless the waste is the direct result of a process combining them. Mixing states complicates the incineration process and can lead to unexpected dissolution or pressure buildup[3].
Step 2: Container Selection and Containment
Select a chemically compatible container. For solid waste, a wide-mouth High-Density Polyethylene (HDPE) jar is preferred. For liquid waste, use an HDPE jerrican or a glass solvent bottle.
Causality: HDPE provides excellent chemical resistance to both the acidic nature of the benzoic acid moiety and most standard organic solvents, preventing container degradation and subsequent leaks.
Step 3: Accumulation and Segregation
Deposit the waste into the designated "Halogenated Solid Waste" or "Halogenated Solvent Waste" container.
Keep the container securely closed at all times unless actively adding waste.
Causality: Open containers violate EPA RCRA regulations (specifically the Subpart K guidelines for academic and research labs) and increase the risk of inhalation exposure or accidental spills[3][7].
Step 4: Labeling (The Self-Validating Step)
Attach a hazardous waste tag before the first drop or grain of waste is added to the container.
Write the full chemical name: "2-(Cyclopropylamino)-3-fluorobenzoic acid". Do not use acronyms or structural formulas.
Causality: In the event of an emergency (e.g., a lab fire or spill), first responders rely entirely on explicit text labels. Unidentified waste (unknowns) requires costly analytical testing before disposal contractors will accept it[3][6].
Step 5: Storage in the Satellite Accumulation Area (SAA)
Store the sealed, labeled container in secondary containment (e.g., a plastic bin) within a designated SAA, typically under a fume hood or in a vented flammable storage cabinet.
Causality: Secondary containment ensures that if the primary vessel fractures, the chemical is contained, preventing environmental release and cross-contamination with incompatible chemicals[3].
Waste Workflow Visualization
The following diagram illustrates the logical decision tree for managing 2-(cyclopropylamino)-3-fluorobenzoic acid waste.
Caption: Operational workflow for the segregation and disposal of halogenated laboratory waste.
Spill Response and Decontamination
In the event of an accidental release of 2-(cyclopropylamino)-3-fluorobenzoic acid powder:
Don appropriate PPE: Nitrile gloves, safety goggles, and a lab coat.
Containment: Do not dry sweep, as this aerosolizes the fine powder. Gently cover the spill with damp paper towels (using water or a compatible solvent like ethanol) to suppress dust.
Collection: Carefully scoop the damp debris into a wide-mouth HDPE container.
Disposal: Label this container explicitly as "Halogenated Solid Waste - Spill Debris" and transfer it to the SAA for EHS pickup.
References
Chemsrc. (2025). CAS#:1249378-58-2 | 2-(Cyclopropylamino)-3-fluorobenzoic acid. Retrieved from [Link]
American Chemical Society (ACS). (2026). Hazardous Waste and Disposal Guidelines. Retrieved from [Link]
Google Patents / WIPO. (2001). WO0153273A1 - 3-aminoquinazolin-2,4-dione antibacterial agents. Retrieved from [Link]
Division of Research Safety - University of Illinois. (2025). Chemical Waste Procedures. Retrieved from [Link]
University of Tennessee Safety Office. Hazardous Waste Guide: Halogenated Compounds. Retrieved from [Link]
HETI Services / EPA. (2017). EPA Rules For Hazardous Waste Management: A Primer on RCRA. Retrieved from [Link]